molecular formula C11H10Cl2O B1301569 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one CAS No. 40641-93-8

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

Cat. No.: B1301569
CAS No.: 40641-93-8
M. Wt: 229.1 g/mol
InChI Key: KCKBGCSOFLKSEH-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one is a useful research compound. Its molecular formula is C11H10Cl2O and its molecular weight is 229.1 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O/c1-7(14)8-2-4-9(5-3-8)10-6-11(10,12)13/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKBGCSOFLKSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369537
Record name 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one
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Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40641-93-8
Record name 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[4-(2,2-dichlorocyclopropyl)phenyl]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one (CAS: 40641-93-8 ) is a specialized organochlorine intermediate primarily utilized in the synthesis of fibrate-class pharmaceuticals, most notably Ciprofibrate .[1] Its structure features a lipophilic acetophenone core substituted at the para-position with a 2,2-dichlorocyclopropyl moiety.

This compound represents a critical "chemical hinge" in drug development: the cyclopropyl ring confers metabolic stability and unique steric properties, while the acetyl group serves as a handle for Baeyer-Villiger oxidation to generate the phenolic ether linkage found in the final API.

Chemical Identifiers
ParameterDetail
IUPAC Name 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one
Common Synonyms 4'-(2,2-Dichlorocyclopropyl)acetophenone; 1-(4-Acetylphenyl)-2,2-dichlorocyclopropane
CAS Registry Number 40641-93-8
Molecular Formula C₁₁H₁₀Cl₂O
Molecular Weight 229.10 g/mol
SMILES CC(=O)C1=CC=C(C=C1)C2CC2(Cl)Cl

Physicochemical Data Sheet

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

Thermal & Physical Constants
PropertyValueCondition/Method
Physical State Low-melting solid or viscous liquidAmbient (20–25°C)
Melting Point 35°C Solvent: Methanol (Recrystallized)
Boiling Point 150–153°C Pressure: 2 Torr (Vacuum Distillation)
Density 1.31 g/cm³Predicted (20°C)
Refractive Index 1.575Predicted
Flash Point 147.6°CClosed Cup
LogP (Octanol/Water) ~3.55Lipophilic nature indicates poor water solubility

Expert Insight: The proximity of the melting point to ambient temperature (35°C) presents a handling challenge. In summer conditions or heated labs, the compound may appear as a supercooled liquid. For precise stoichiometry, it is recommended to weigh the material as a liquid (melted) or store it at 2–8°C to maintain a solid state.

Synthesis & Process Chemistry

The synthesis of this intermediate is a classic example of constructing complexity through sequential functionalization. The pathway must preserve the strained cyclopropyl ring while installing the acetyl group.

Reaction Pathway Visualization

The following diagram outlines the industrial route starting from Styrene.

SynthesisPathway Styrene Styrene (Starting Material) Intermediate1 (2,2-Dichlorocyclopropyl)benzene (Stable Intermediate) Styrene->Intermediate1 Cyclopropanation (TEBA catalyst) DCC Dichlorocarbene Generation (CHCl3 + NaOH) DCC->Intermediate1 Product TARGET: 1-[4-(2,2-Dichlorocyclopropyl) phenyl]ethan-1-one Intermediate1->Product Regioselective Acylation (Para) Acylation Friedel-Crafts Acylation (AcCl + AlCl3)

Figure 1: Synthetic workflow from Styrene to the Target Ketone.

Detailed Protocol: Friedel-Crafts Acylation

Prerequisite: The starting material, (2,2-dichlorocyclopropyl)benzene, is synthesized via the addition of dichlorocarbene (:CCl₂) to styrene using phase-transfer catalysis (TEBA).

Step-by-Step Methodology:

  • Solvent Selection: Use dry Dichloromethane (DCM) or 1,2-Dichloroethane . Carbon disulfide (CS₂) is historical but avoided due to toxicity.

  • Catalyst Preparation: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) in the solvent at 0°C.

  • Acylating Agent: Add Acetyl Chloride (1.1 eq) dropwise. Note: Acetic anhydride can be used but generates acetic acid byproduct, complicating workup.

  • Substrate Addition: Add (2,2-dichlorocyclopropyl)benzene slowly, maintaining internal temperature <5°C to prevent ring opening or polymerization.

  • Reaction Monitoring: Warm to room temperature. The reaction is typically complete in 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quenching: Pour the mixture over crushed ice/HCl. The cyclopropyl ring is robust enough to withstand brief acidic workup, but prolonged exposure should be avoided.

  • Purification: The crude product is often an oil. Crystallization from cold methanol or hexane induces solidification (MP: 35°C).

Critical Control Point: The para-selectivity is generally high due to the steric bulk of the dichlorocyclopropyl group, but ortho-isomers (0.5–1%) must be removed via recrystallization if the material is for GMP use.

Analytical Characterization

Confirming the structure requires validating both the ketone functionality and the integrity of the dichlorocyclopropyl ring.

Spectroscopic Signatures
TechniqueSignalAssignment
IR Spectroscopy 1680–1685 cm⁻¹Strong C=O stretching (Aryl ketone)
3000–3100 cm⁻¹C-H stretching (Cyclopropyl/Aromatic)
¹H NMR (CDCl₃) δ 2.5–2.6 (s, 3H)Acetyl methyl group (-COCH ₃)
δ 7.2–7.9 (dd, 4H)Aromatic protons (para-substitution pattern)
δ 1.9–2.1 (m, 1H)Cyclopropyl CH (benzylic)
δ 2.9–3.0 (m, 2H)Cyclopropyl CH ₂ (ring protons)
MS (EI/ESI) m/z 228/230/232Molecular ion cluster (Cl₂ isotope pattern 9:6:[2][3]1)
m/z 43Acetyl fragment [CH₃CO]⁺
Quality Control Workflow

QC_Workflow Sample Crude Sample MeltingPoint Melting Point Test (Target: 35°C) Sample->MeltingPoint TLC TLC Purity Check (Hexane/EtOAc) MeltingPoint->TLC Decision Passes Initial Check? TLC->Decision NMR 1H NMR / HPLC (Confirm Isomer Purity) Decision->NMR Yes Recryst Recrystallize (MeOH, -10°C) Decision->Recryst No (<30°C or Spots) Recryst->Sample Reprocess

Figure 2: Quality Control Decision Tree for Intermediate Purity.

Stability & Safety Profile

Stability
  • Hydrolysis: The ketone is stable to water. However, the dichlorocyclopropyl ring can undergo solvolysis or ring expansion under extreme thermal or Lewis acidic conditions.

  • Oxidation: Stable to air. The acetyl group is the intended site for Baeyer-Villiger oxidation (using Urea Hydrogen Peroxide or Peracetic acid) in subsequent steps.

Hazard Identification (GHS)[1][7]
  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4][5][6]

  • Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood due to the use of chlorinated solvents and aluminum chloride.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 40641-93-8. PubChem.[7][4][8] Retrieved January 29, 2026, from [Link]

  • Zhejiang Sanmen Hengkang Pharmaceutical Co Ltd. (2015).[7][9] Method for synthesizing ciprofibrate intermediate (CN104909994A). Google Patents. Retrieved January 29, 2026, from

Sources

Spectroscopic Characterization of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4][5][6]

This guide details the infrared (IR) spectroscopic characterization of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one (CAS: 40641-93-8). This compound represents a critical structural motif in the synthesis of fibrate-class lipid-lowering agents (e.g., Ciprofibrate) and specific agrochemical fungicides.

The molecule combines three distinct vibrational domains:

  • The Acetophenone Core: A conjugated system providing strong carbonyl and aromatic signals.

  • The Cyclopropane Ring: A high-strain carbocycle introducing unique C-H stretching frequencies.

  • The Gem-Dichloro Moiety: Electronegative substitution altering the dipole moment and fingerprint region.

Accurate IR analysis is the primary frontline method for validating the dichlorocarbene addition to the styrenyl precursor during synthesis, acting as a rapid "Go/No-Go" gate before HPLC or NMR analysis.

Structural Dynamics & Vibrational Theory

Understanding the spectrum requires deconstructing the molecule into its constituent oscillators. The conjugation between the phenyl ring and the carbonyl group lowers the force constant of the C=O bond, resulting in a "red shift" (lower wavenumber) compared to non-conjugated ketones. Conversely, the cyclopropyl ring, due to significant angle strain (60° bond angles), exhibits C-H bonds with higher


-character, shifting stretching frequencies higher than typical alkanes.
Diagram 1: Structural Vibrational Map

The following diagram maps the molecular sub-structures to their primary vibrational modes.

G Molecule Target Molecule (C11H10Cl2O) Acetyl Acetyl Group (Conjugated Ketone) Molecule->Acetyl Phenyl Phenyl Ring (1,4-Substitution) Molecule->Phenyl Cyclo Cyclopropyl Ring (High Strain) Molecule->Cyclo Freq1 ν(C=O): ~1680 cm⁻¹ Acetyl->Freq1 Freq2 ν(C=C): 1600/1585 cm⁻¹ Phenyl->Freq2 Dichloro Gem-Dichloro (Heavy Atom Effect) Cyclo->Dichloro Freq3 ν(C-H): 3000-3080 cm⁻¹ Cyclo->Freq3 Freq4 ν(C-Cl): 750-850 cm⁻¹ Dichloro->Freq4

Caption: Hierarchical decomposition of vibrational modes mapped to specific functional groups.

Experimental Protocol: ATR-FTIR Acquisition

Given the melting point of the compound (~35°C), standard KBr pelletization is risky as the pressure and heat of grinding can induce phase transitions or melting, leading to poor baseline quality. Attenuated Total Reflectance (ATR) is the validated standard for this analyte.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against potential residual chlorinated solvents).

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 (Screening) or 64 (High-Resolution Validation).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains from previous runs (check for "ghost" peaks at 2900-3000 cm⁻¹).

  • Background Scan: Collect an air background. Ensure CO₂ doublets (2350 cm⁻¹) and H₂O noise (3500-3800 cm⁻¹) are minimized.

  • Sample Loading:

    • If Solid: Place roughly 5-10 mg of the crystalline solid on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • If Liquid (Supercooled): Pipette a single drop to cover the crystal active area. No pressure arm is needed.

  • Acquisition: Initiate the scan. Monitor the Live Preview for detector saturation.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless signal-to-noise is <500:1, as this can obscure the fine splitting of the aromatic overtones.

Spectral Interpretation & Assignment

The following table synthesizes theoretical prediction with empirical data from analogous acetophenone and dichlorocyclopropane derivatives.

Table 1: Diagnostic Vibrational Bands
Frequency Region (cm⁻¹)Functional GroupMode AssignmentNotes & Diagnostic Value
3080 – 3000 Cyclopropyl C-HStretching (ν)Critical: Higher frequency than alkyl C-H due to ring strain (Walsh orbitals). Distinguishes from open-chain alkanes.
3000 – 2850 Methyl C-HStretching (ν)Standard aliphatic stretches from the acetyl group (-COCH₃).
1685 – 1675 Carbonyl (C=O)Stretching (ν)Primary ID: Strong intensity.[2][3] Red-shifted from 1715 cm⁻¹ due to conjugation with the phenyl ring.
1605, 1570, 1510 Phenyl RingSkeleton (ν C=C)Characteristic "breathing" modes of the aromatic ring.
1430, 1360 Methyl (-CH₃)Bending (δ)The 1360 cm⁻¹ band is the symmetric methyl deformation (umbrella mode) specific to methyl ketones.
1260 – 1270 C-CO-CStretchingAsymmetric stretching of the ketone linkage to the aromatic ring.
1010 – 1020 CyclopropaneRing DeformationCharacteristic "breathing" of the cyclopropyl ring.
830 – 810 Phenyl C-HOut-of-Plane (oop)Para-Substitution: Strong band indicating 1,4-disubstitution pattern.
750 – 800 C-ClStretching (ν)Broad, strong bands. Often complex due to rotational isomers and coupling.
Diagram 2: QC Logic Flow

This workflow illustrates how to use the IR spectrum to validate the synthesis (conversion of 4-vinylacetophenone to the product).

QC Start Crude Reaction Mixture IR_Scan Acquire ATR-IR Spectrum Start->IR_Scan Decision1 Check 1630 cm⁻¹ region (Vinyl C=C) IR_Scan->Decision1 Fail1 FAIL: Precursor Present (Incomplete Reaction) Decision1->Fail1 Peak Detected Pass1 PASS: No Vinyl Peak Decision1->Pass1 Peak Absent Decision2 Check 3000-3100 cm⁻¹ (Cyclopropyl C-H) Pass1->Decision2 Pass2 VALIDATED PRODUCT Proceed to HPLC/NMR Decision2->Pass2 Distinct Band Present Fail2 FAIL: Ring Opening/Degradation Decision2->Fail2 Band Absent/Weak

Caption: Quality Control decision tree for validating reaction completion via IR markers.

Troubleshooting & Impurity Profiling

Common Impurities
  • Starting Material (4-Acetylstyrene): Look for a sharp, medium intensity band at 1630 cm⁻¹ (Vinyl C=C stretch). This is the most common failure mode in carbene addition reactions.

  • Hydrolysis Product (Carboxylic Acid): If the acetyl group oxidizes or hydrolyzes, a broad "hump" will appear at 2500–3300 cm⁻¹ (O-H stretch) and the carbonyl will shift.

  • Water: Broad band at 3400 cm⁻¹. Indicates insufficient drying of the product (likely from the aqueous phase transfer catalyst wash).

Sampling Issues
  • Melting on Crystal: If the spectrum looks "noisy" or baselines are sloped, the sample may have melted during acquisition (MP is ~35°C).

    • Fix: Cool the crystal or use a liquid sampling technique (thin film between salt plates) if ATR heating is problematic.

References

  • NIST Chemistry WebBook. Ethanone, 1-(4-chlorophenyl)- Infrared Spectrum. National Institute of Standards and Technology.[1] [Link]

  • SpectraBase. Spectrum of Acetophenone Derivatives. Wiley Science Solutions. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table.[Link]

Sources

Theoretical & Experimental Profiling of Dichlorocyclopropyl Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the theoretical and experimental study of dichlorocyclopropyl phenyl ketones , a class of strained-ring intermediates critical in the synthesis of fibrate-class lipid-lowering agents (e.g., ciprofibrate) and agrochemicals.

Version: 1.0 | Classification: Technical Whitepaper Target Audience: Computational Chemists, Synthetic Organic Chemists, Pharmaceutical Researchers

Part 1: Executive Summary & Strategic Importance

Dichlorocyclopropyl phenyl ketones represent a unique intersection of strain-driven reactivity and electronic modulation . The gem-dichloro moiety on the cyclopropyl ring introduces significant steric bulk and electron-withdrawing character, altering the electrophilicity of the adjacent carbonyl group.

For drug development professionals, accurate modeling of this scaffold is essential for:

  • Predicting Metabolic Stability: The cyclopropyl ring is a common metabolic soft spot; chlorination alters P450 oxidation susceptibility.

  • Synthetic Route Optimization: Understanding the transition state energy of the dichlorocarbene addition prevents side reactions (e.g., polymerization).

  • Bioisosterism: The gem-dichlorocyclopropyl group is often explored as a lipophilic, metabolically stable bioisostere for isopropyl or double-bond moieties.

Part 2: Computational Framework (Theoretical Core)

To achieve high-fidelity predictive data, a "self-validating" computational protocol is required. We utilize Density Functional Theory (DFT) as the primary engine, validated by vibrational spectroscopy.

Computational Methodology

Standard of Procedure (SOP):

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic thermochemistry.

  • Basis Set: 6-311++G(d,p) – The "++" diffuse functions are critical for capturing the electron density of the lone pairs on the Chlorine and Oxygen atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform or DMSO to mimic experimental synthesis conditions.

Workflow Visualization

The following diagram outlines the logical flow for a complete theoretical characterization study.

ComputationalWorkflow cluster_Analysis Property Profiling Start Input Structure (2D ChemDraw/SMILES) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (NIMAG = 0 Check) GeomOpt->FreqCalc Converged? NBO NBO Analysis (Hyperconjugation) FreqCalc->NBO FMO FMO Analysis (HOMO-LUMO Gap) FreqCalc->FMO MEP MEP Mapping (Reactive Sites) FreqCalc->MEP Validation Experimental Validation (IR/NMR Correlation) NBO->Validation FMO->Validation MEP->Validation

Figure 1: Standardized computational workflow for profiling halogenated cyclopropyl ketones.

Key Reactivity Descriptors

When analyzing the output, focus on these specific parameters:

ParameterTheoretical SignificanceDrug Development Implication
HOMO-LUMO Gap (

)
Indicates kinetic stability. A smaller gap implies higher reactivity (soft molecule).High reactivity suggests potential toxicity (Michael acceptor ability).[1]
C-Cl Bond Length Typically ~1.76 Å. Elongation indicates weakness.Predicts metabolic dehalogenation potential.
Dipole Moment (

)
Vector sum of bond dipoles.Correlates with solubility and membrane permeability.
Chemical Hardness (

)

.
Harder molecules are less reactive to soft nucleophiles (e.g., thiols in proteins).

Part 3: Structural & Electronic Properties

Molecular Electrostatic Potential (MEP)

The MEP map is the most "actionable" visual for synthetic planning.

  • Red Regions (Negative Potential): Localized over the Carbonyl Oxygen and the Chlorine lone pairs. These are proton-accepting sites.

  • Blue Regions (Positive Potential): Localized over the Phenyl ring protons and the Cyclopropyl protons.

  • Critical Insight: The gem-dichloro substitution pulls electron density away from the cyclopropyl ring, making the ring carbons more susceptible to nucleophilic attack (ring opening) compared to a non-halogenated analog.

Geometric Constraints

The cyclopropyl ring is inherently strained (bond angles ~60°).

  • Walsh Orbitals: The C-C bonds in the ring have high p-character (sp^5 hybridization equivalent), allowing them to conjugate with the adjacent carbonyl

    
    -system.
    
  • Conformational Lock: The bulky Chlorine atoms force the phenyl ring to rotate out of planarity with the carbonyl to minimize steric clash, often resulting in a torsion angle of 30–45°.

Part 4: Experimental Synthesis & Validation Protocol

To validate theoretical models, the compound must be synthesized with high purity. The Phase Transfer Catalysis (PTC) method is the industry standard due to its mild conditions and high yield.

Synthesis Protocol: Carbene Addition

Reaction: Phenyl Vinyl Ketone + Chloroform


 (2,2-Dichlorocyclopropyl)phenylmethanone

Step-by-Step Methodology:

  • Reagents: Dissolve Phenyl Vinyl Ketone (10 mmol) in Chloroform (30 mL). Chloroform acts as both solvent and reagent.

  • Catalyst: Add TEBA (Triethylbenzylammonium chloride, 0.5 mmol) as the Phase Transfer Catalyst.

  • Initiation: Add 50% aqueous NaOH (15 mL) dropwise at 0°C with vigorous stirring. The color will change as the dichlorocarbene (:CCl2) is generated in situ.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Dilute with water, extract with DCM, wash with brine, and dry over MgSO4.

  • Purification: Recrystallization from Ethanol or Column Chromatography.

Mechanistic Pathway Visualization

Understanding the mechanism ensures you can troubleshoot low yields (often caused by wet reagents killing the carbene).

SynthesisMechanism CHCl3 Chloroform (CHCl3) Carbene Dichlorocarbene (:CCl2) CHCl3->Carbene -HCl (via PTC) Base NaOH (aq) Base->Carbene TS Transition State (Cycloaddition) Carbene->TS Substrate Phenyl Vinyl Ketone Substrate->TS Product (2,2-Dichlorocyclopropyl) phenylmethanone TS->Product Ring Closure

Figure 2: Phase Transfer Catalysis mechanism for dichlorocyclopropanation.

Part 5: Data Reconciliation (Theory vs. Experiment)

A robust study must compare calculated values with experimental data to verify the model's accuracy.

PropertyExperimental MethodTheoretical Prediction (B3LYP)Scaling Factor
C=O Stretch FT-IR (KBr)Frequency Calc (Harmonic)0.961 (Scale down)
C-Cl Stretch FT-IR / RamanFrequency Calc0.961
Proton NMR 1H-NMR (CDCl3)GIAO Method (Shielding)Linear Regression
UV-Vis Max UV-Vis (Ethanol)TD-DFT (n


)
N/A (Solvent dependent)

Validation Check: If your calculated C=O stretch (unscaled) is >1750 cm⁻¹, and the experimental is ~1680 cm⁻¹, the scaling factor (0.961) corrects for anharmonicity. A deviation >50 cm⁻¹ after scaling indicates an incorrect geometry (e.g., wrong conformer).

Part 6: References

  • Synthesis & Applications: Exploring the Synthesis and Applications of (2,2-Dichlorocyclopropyl)benzene. (n.d.). NbInno. Retrieved from [Link]

  • DFT Methodology: Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study. (2023).[1][2][3] National Institutes of Health (PMC). Retrieved from [Link]

  • Reactivity & HOMO-LUMO: Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi AppTec. Retrieved from [Link]

  • Crystal Structure Validation: Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. (2021).[4][5] Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

[1]

CAS Number: 40641-93-8 Molecular Formula: C₁₁H₁₀Cl₂O Molecular Weight: 229.10 g/mol [1][2][3]

Executive Summary

1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one (hereafter referred to as DCPE ) is a lipophilic ketone intermediate characterized by a distinct polarity duality: the polar acetophenone core and the hydrophobic, sterically hindered dichlorocyclopropyl moiety.[1] Its solubility behavior is governed by dipole-dipole interactions and London dispersion forces , making it highly soluble in chlorinated solvents and aromatic hydrocarbons, but poorly soluble in aqueous media without surfactant assistance.[1]

This guide provides a structured analysis of DCPE’s solubility landscape, offering rational solvent selection strategies for synthesis, purification, and formulation development.[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular descriptors is prerequisite to predicting solubility behavior.[1]

PropertyValueImplication for Solubility
Physical State Solid/Liquid (MP ~35°C)Low lattice energy barrier; facile dissolution in organic solvents even at ambient temps.[1]
LogP (Octanol/Water) ~3.55 (Predicted)High lipophilicity.[1] Preferential partitioning into non-polar organic phases.[1]
H-Bond Donors 0Cannot act as a proton donor; relies on solvent H-bond donation for solvation in protic media.[1]
H-Bond Acceptors 1 (Carbonyl oxygen)Moderate solubility in alcohols via H-bonding to the carbonyl.[1]
Dipole Moment ModerateSoluble in polar aprotic solvents (DMSO, DMF) due to dipole matching.[1]
Mechanistic Solvation Insight

The 2,2-dichlorocyclopropyl ring is the solubility-limiting functionality.[1] The chlorine atoms increase the molecule's lipophilicity and dispersion force contribution ($ \delta_d $), necessitating solvents with high refractive indices (like DCM or Toluene) for optimal solvation.[1] Conversely, the acetyl group allows for miscibility in polar aprotic solvents.[1]

Solubility Landscape: Solvent Classes

The following categorization is derived from synthesis protocols (e.g., Cyproconazole precursors) and thermodynamic modeling of similar halogenated aromatic ketones.

Class A: High Solubility (Primary Solvents)

Best for: Extraction, Stock Solutions, Reaction Media These solvents match the dispersion and polar forces of DCPE.[1]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.[1]

    • Mechanism:[4][5] Excellent matching of dispersion forces ($ \delta_d $) and dipole interactions.[1]

  • Aromatic Hydrocarbons: Toluene, Xylene, Chlorobenzene.[1]

    • Mechanism:[4][5]

      
       stacking interactions with the phenyl ring and hydrophobic compatibility with the cyclopropyl group.[1]
      
  • Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone.[1]

    • Mechanism:[4][5] Dipole-dipole interactions with the carbonyl group.[1]

Class B: Moderate Solubility (Temperature Dependent)

Best for: Crystallization, Recrystallization

  • Alcohols: Methanol, Ethanol, Isopropanol.[1]

    • Behavior: DCPE is soluble at elevated temperatures (reflux) but exhibits reduced solubility at low temperatures, making these ideal for cooling crystallization.[1]

    • Mechanism:[4][5] Solvation is driven by H-bonding to the ketone oxygen, but hindered by the hydrophobic dichlorocyclopropyl tail.[1]

Class C: Low Solubility (Anti-Solvents)

Best for: Precipitation, Yield Maximization

  • Alkanes: n-Hexane, n-Heptane, Cyclohexane.[1]

    • Behavior: While the cyclopropyl group is lipophilic, the polarity of the ketone reduces solubility in pure alkanes compared to aromatics.[1]

  • Aqueous Media: Water, Buffer Solutions.[1]

    • Behavior: Practically insoluble (< 10 mg/L estimated) without surfactants (e.g., SDS, Tween 80) or cosolvents.[1]

Experimental Protocol: Solubility Determination

For precise quantification required in drug development or process optimization, the Shake-Flask Method coupled with HPLC-UV is the gold standard.[1]

Workflow Diagram

The following diagram illustrates the critical path for determining thermodynamic solubility.

SolubilityProtocolStartStart: Excess DCPE SolidSolventAddAdd Solvent (e.g., 5 mL)Target: Saturated SuspensionStart->SolventAddEquilibrationEquilibrate: 24-72hConstant Temp (25°C or 37°C)SolventAdd->EquilibrationSeparationPhase SeparationCentrifugation (14,500 rpm) or Filtration (0.45 µm)Equilibration->SeparationCheck for solid presenceDilutionDilute Supernatant(Prevent precipitation in mobile phase)Separation->DilutionAnalysisQuantification via HPLC-UV(Detection @ 254 nm)Dilution->Analysis

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Detailed Methodology
  • Preparation: Add excess DCPE solid (~50-100 mg) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–72 hours. Note: Due to the low melting point (35°C), ensure friction heat does not melt the solid during aggressive stirring.

  • Sampling: Centrifuge an aliquot at 14,500 rpm for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant with Acetonitrile (ACN) and inject into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN:Water (70:30 v/v).[1]

    • Detection: UV at 254 nm (aromatic absorption).[1]

Thermodynamic Modeling & Solvent Selection[1]

For process scale-up, relying solely on empirical data is inefficient.[1] Use Hansen Solubility Parameters (HSP) to predict solubility in novel solvent mixtures.[1]

Estimated HSP for DCPE:

  • Dispersion ($ \delta_d $): High (due to Cl atoms and aromatic ring).[1]

  • Polarity ($ \delta_p $): Moderate (Ketone group).[1]

  • H-Bonding ($ \delta_h $): Low (Acceptor only).[1]

Selection Logic:

  • To dissolve DCPE: Choose solvents located close to the solute in Hansen Space (Distance $ R_a < R_0 $).[1]

    • Targets: DCM, Toluene, THF.[1][6]

  • To crystallize DCPE: Choose a solvent that is a "borderline" solvent at room temperature but a good solvent at high temperature.[1]

    • Targets: Isopropanol or Ethanol/Water mixtures.[1][6]

Process Workflow: Synthesis to Purification

The solubility profile dictates the downstream processing efficiency.[1]

ProcessFlowReactionReaction PhaseSolvent: Toluene or DCM(High Solubility)QuenchQuench/ExtractionAdd Water (Immiscible)DCPE stays in Organic PhaseReaction->QuenchComplete ConversionEvapSolvent ExchangeRemove TolueneAdd Isopropanol (Hot)Quench->EvapPhase CutCrystCooling CrystallizationTemp: 60°C -> 0°CSolubility drops drasticallyEvap->CrystSupersaturation

Figure 2: Solubility-driven purification strategy for DCPE.

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][7] PubChem Compound Summary for CID 123467, 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone. Retrieved from [Link][1]

  • Synthesis & Solvent Usage

    • Google Patents. (2016).[1] Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof (US9227900B2).[1] Retrieved from

  • Experimental Methodology (Shake-Flask)

    • Bergström, C. A., et al. (2022).[1][5] Characterization of Membrane-Type Dissolution Profiles of Clinically Available Orally Inhaled Products. Diva-Portal. Retrieved from [Link]

  • Thermodynamic Solubility Principles

Methodological & Application

Lewis acid catalyst for Friedel-Crafts acylation of dichlorocyclopropylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene is a critical intermediate step in the synthesis of fibrate-class lipid-regulating drugs (e.g., Ciprofibrate). While standard acylation protocols exist, this specific substrate presents a unique chemoselective challenge: the (2,2-dichlorocyclopropyl) moiety is a strained ring system prone to Lewis acid-catalyzed ring opening and polymerization.

This guide details an optimized protocol that prioritizes ring integrity over raw reaction speed. By utilizing Aluminum Chloride (


)  under strictly controlled thermal regimes and utilizing the inductive stabilization provided by the gem-dichloro substituents, researchers can achieve high para-selectivity (>98%) without compromising the cyclopropane pharmacophore.

Mechanistic Analysis: The Stability Paradox

To optimize this reaction, one must understand the electronic "tug-of-war" occurring at the substrate.

The Substrate Challenge

A typical cyclopropane ring possesses high ring strain (~27.5 kcal/mol).[1] In the presence of strong Lewis acids (like


 or 

), cyclopropanes usually undergo ring opening to form carbocations, leading to isomerization or polymerization.

However, (2,2-dichlorocyclopropyl)benzene exhibits anomalous stability.[1] The two chlorine atoms on the cyclopropyl ring exert a strong inductive electron-withdrawing effect (-I) .[1] This destabilizes the formation of the cyclopropyl cation intermediate required for ring opening, effectively raising the activation energy for the decomposition pathway.

Competitive Pathways

The goal is to favor Pathway A (Electrophilic Aromatic Substitution) while suppressing Pathway B (Ring Opening/Polymerization).[1]

ReactionPathways Figure 1: Competitive reaction pathways. The gem-dichloro group inductively stabilizes the ring, but high temperatures override this barrier, leading to decomposition. Substrate (2,2-Dichlorocyclopropyl) benzene Complex Lewis Acid Complex Substrate->Complex + AlCl3 SigmaComplex Sigma Complex (Intermediate) Complex->SigmaComplex + Acylium (Pathway A) Kinetic Control (<10°C) RingOpen Ring Opening (Cation Formation) Complex->RingOpen Pathway B Thermal Activation (>40°C) Acylium Acylium Ion (R-C≡O)+ Product 4-Acyl-(2,2-dichlorocyclopropyl) benzene SigmaComplex->Product - H+ Polymer Polymer/Tars (Decomposition) RingOpen->Polymer Polymerization

Catalyst Selection & Solvent Strategy

While milder Lewis acids (


, 

) reduce ring-opening risks, they are often too weak to acylate the deactivated benzene ring (deactivated by the -I effect of the dichlorocyclopropyl group). Aluminum Chloride (

)
remains the gold standard, provided it is used in a non-coordinating solvent that allows for thermal dissipation.
Table 1: Catalyst & Solvent Performance Matrix[1]
CatalystSolventTemp.[1][2] LimitYieldRing IntegrityNotes

DCM (

)
-5°C to 25°C High (85-95%) Excellent Recommended. Best balance of solubility and thermal control.[1]

Nitrobenzene25°C - 50°CModeratePoorHigh boiling point makes removal difficult; promotes side reactions.[1]


0°C - RefluxHighGoodHistorical Standard. Effective but highly flammable/toxic.[1] Avoid if possible.

DCMRefluxLowExcellentToo slow for industrial scalability on this substrate.[1]

DCM0°CLowModerateOften leads to partial ring opening due to high oxophilicity.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-(2,2-dichlorocyclopropyl)acetophenone (or related long-chain analogs). Scale: 100 mmol (approx. 18.7 g of substrate).[1]

Reagents[1][3]
  • (2,2-Dichlorocyclopropyl)benzene: 18.7 g (1.0 equiv)[1]

  • Acetyl Chloride: 9.4 g (1.2 equiv) [Or corresponding long-chain acyl chloride][1]

  • Aluminum Chloride (

    
    ):  16.0 g (1.2 equiv) - Must be anhydrous, granular/powder.[1]
    
  • Dichloromethane (DCM): 150 mL (Anhydrous)

Step-by-Step Methodology

Step 1: Catalyst Suspension (The "Cold Start")

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a nitrogen inlet/outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Charge the flask with 150 mL dry DCM .

  • Cool the solvent to -5°C to 0°C using an ice/salt bath.[1]

  • Add 16.0 g

    
      in portions. Note: The suspension will be milky/grey.
    

Step 2: Electrophile Formation

  • Add Acetyl Chloride (1.2 equiv) dropwise to the cold

    
     suspension over 15 minutes.
    
  • Stir for 20 minutes at 0°C. The mixture may clarify slightly as the acylium complex forms.

Step 3: Substrate Addition (Critical Rate Control)

  • Dissolve (2,2-dichlorocyclopropyl)benzene in 20 mL of dry DCM.

  • Add this solution dropwise via the addition funnel over 45–60 minutes .

    • Crucial Check: Maintain internal temperature below 5°C .[1] Rapid addition generates localized hot spots, triggering ring opening (Pathway B).[1]

  • Observe color change: The reaction typically turns from yellow to dark orange/red.[1]

Step 4: Controlled Warming

  • Once addition is complete, keep the reaction at 0°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to 20–25°C (Room Temp) .

  • Stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

    • Endpoint: Disappearance of starting material peak.[1]

Step 5: Quench & Workup

  • Cool the mixture back to 0°C .

  • Quench: Slowly pour the reaction mixture into 300 g of crushed ice/water with vigorous stirring. Caution: Highly Exothermic.

  • Separate the organic layer (DCM).[1]

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with:

    • 1x Water[1][3][4]

    • 1x Sat.

      
       (to remove acid traces)
      
    • 1x Brine

  • Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Workflow Diagram

ProtocolWorkflow Figure 2: Process flow for the acylation of (2,2-dichlorocyclopropyl)benzene. Start Start: Inert Atmosphere Setup SolventPrep Charge DCM Cool to -5°C Start->SolventPrep CatAdd Add AlCl3 + Acyl Chloride (Form Acylium Complex) SolventPrep->CatAdd SubAdd SLOW Addition of Substrate (T < 5°C) CatAdd->SubAdd Warm Warm to 25°C Stir 3-5 Hours SubAdd->Warm Check IPC: GC-MS/TLC Complete? Warm->Check Check->Warm No (Extend Time) Quench Quench into Ice Water (Exothermic!) Check->Quench Yes Workup Phase Separation & Drying Quench->Workup

Quality Control & Troubleshooting

Analytical Markers (GC-MS / NMR)
  • Target Product: Look for the ketone carbonyl stretch (~1680

    
    ) and the characteristic cyclopropyl protons (multiplets at 1.8–2.2 ppm).[1]
    
  • Impurity A (Ortho-isomer): Usually <2% if using bulky acyl chlorides; slightly higher with acetyl chloride.[1]

  • Impurity B (Ring Opened): 4-(3,3-dichloroallyl)acetophenone.[1] Detectable by the disappearance of high-field cyclopropyl signals and appearance of alkene signals (~5.5–6.5 ppm).[1]

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Yield / Incomplete Rxn Wet

or Solvent
Ensure catalyst "smokes" in air; dry DCM over molecular sieves.
Dark Tar / Polymerization Temperature spike during additionSlow down addition rate; ensure internal temp stays <5°C.
High Ortho-Substitution Sterics / TemperatureSwitch to a bulkier acyl chloride or lower reaction temperature (-10°C).[1]
Ring Opening Detected Lewis Acid too strong/concentratedDilute reaction (increase solvent volume by 50%); ensure strict temp control.

Safety & Handling

  • Aluminum Chloride: Reacts violently with water.[1] Handle in a fume hood. Quench cautiously.

  • HCl Evolution: The reaction generates stoichiometric quantities of HCl gas.[1] A scrubber is mandatory.[1]

  • Dichloromethane: Suspected carcinogen.[1] Use proper PPE (gloves, goggles).[1]

References

  • Sterling Drug Inc. (1977).[1] Process for the preparation of ciprofibrate and intermediates. US Patent 4,053,636.[1] Link

  • Zhejiang Yongning Pharmaceutical. (2015).[1] Method for synthesizing ciprofibrate intermediate. CN Patent 104909994A.[1] Link

  • Olah, G. A. (Ed.).[1][5] (1973).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (General Reference for F-C Mechanism).

  • PubChem. (2,2-Dichlorocyclopropyl)benzene Compound Summary. Link[1]

Sources

High-Purity Synthesis of Ciprofibrate from 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2024-042

Abstract & Strategic Overview

Ciprofibrate is a potent peroxisome proliferator-activated receptor alpha (PPAR


) agonist used in the treatment of hyperlipoproteinemia. This application note details the synthetic pathway starting from the ketone intermediate, 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one .

Unlike industrial routes that may utilize hazardous chloroform/acetone condensations (Barger-Weitling reaction), this protocol employs a high-fidelity Baeyer-Villiger oxidation followed by a controlled Williamson ether synthesis . This strategy minimizes the formation of carbene side-products and ensures high regioselectivity during the functionalization of the phenolic moiety.

Synthetic Logic Flow

The synthesis is divided into three critical phases:

  • Oxidative Rearrangement: Conversion of the acetyl group to an acetoxy group via Baeyer-Villiger oxidation.

  • Deprotection: Hydrolysis of the ester to reveal the nucleophilic phenol.

  • Linker Installation: Etherification using ethyl 2-bromoisobutyrate followed by saponification to yield Ciprofibrate.

Ciprofibrate_Synthesis_Pathway Start Starting Material (Ketone) Step1 Step 1: Baeyer-Villiger Oxidation (m-CPBA) Start->Step1 Oxidation Inter1 Intermediate A (Acetate Ester) Step1->Inter1 Rearrangement Step2 Step 2: Base Hydrolysis (MeOH/NaOH) Inter1->Step2 Deprotection Inter2 Intermediate B (Phenol) Step2->Inter2 Nucleophile Gen. Step3 Step 3: Williamson Ether Synthesis (Ethyl 2-bromoisobutyrate) Inter2->Step3 Alkylation Step4 Step 4: Saponification Step3->Step4 Ester Hydrolysis Final Target: Ciprofibrate Step4->Final Acidification

Figure 1: Strategic reaction pathway from the ketone precursor to Ciprofibrate.

Detailed Experimental Protocols

Phase 1: Baeyer-Villiger Oxidation

Objective: Convert 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one to 4-(2,2-dichlorocyclopropyl)phenyl acetate.

Rationale: The migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. Here, the phenyl group migrates preferentially over the methyl group, inserting the oxygen atom between the aromatic ring and the carbonyl carbon to form the ester.

Reagents:

  • Precursor Ketone (1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 10 mL/g of substrate)

  • Sodium bicarbonate (sat. aq.)

  • Sodium sulfite (sat. aq.)

Protocol:

  • Dissolution: Charge a flame-dried 3-neck round bottom flask with the Precursor Ketone and DCM. Cool the solution to 0°C under an inert nitrogen atmosphere.

  • Addition: Add m-CPBA portion-wise over 30 minutes. Critical Control: Maintain internal temperature <5°C to prevent thermal decomposition of the peracid or side reactions with the cyclopropyl ring.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2][3][4] The ketone spot should disappear.

  • Quenching (Safety): Cool to 0°C. Slowly add saturated aqueous sodium sulfite to quench excess peroxide. Test with starch-iodide paper (paper should remain white).

  • Workup: Wash the organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude acetate is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Phase 2: Hydrolysis to Phenol

Objective: Convert the acetate intermediate to 4-(2,2-dichlorocyclopropyl)phenol.

Protocol:

  • Dissolve the crude acetate (from Phase 1) in Methanol (5 mL/g).

  • Add Potassium Carbonate (K₂CO₃, 1.5 equiv) or 2M NaOH (2.0 equiv).

  • Stir at room temperature for 2 hours.

  • Acidification: Acidify the mixture to pH 2–3 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

  • Output: 4-(2,2-dichlorocyclopropyl)phenol. This is a stable solid intermediate.

Phase 3: Etherification and Final Saponification

Objective: Alkylation with ethyl 2-bromoisobutyrate followed by hydrolysis to yield Ciprofibrate.

Reagents:

  • Phenol Intermediate (1.0 equiv)

  • Ethyl 2-bromoisobutyrate (1.2 equiv)

  • Potassium Carbonate (anhydrous, 2.5 equiv)

  • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Alkylation: In a reaction vessel, suspend the Phenol Intermediate and K₂CO₃ in ACN.

  • Add ethyl 2-bromoisobutyrate dropwise.

  • Heat the mixture to reflux (80°C for ACN) for 12–18 hours.

    • Mechanistic Note: The phenoxide anion acts as a nucleophile attacking the tertiary bromide. While tertiary halides usually favor elimination (E2), the alpha-carbonyl group on the bromide activates it for S_N2 substitution and stabilizes the transition state.

  • Filtration: Cool and filter off inorganic salts. Concentrate the filtrate to obtain the ethyl ester of Ciprofibrate.

  • Saponification: Dissolve the residue in a mixture of Ethanol/Water (3:1). Add NaOH (2.0 equiv) and heat to 60°C for 3 hours.

  • Isolation: Evaporate ethanol. Dilute with water. Wash with diethyl ether (to remove unreacted neutral impurities).

  • Precipitation: Acidify the aqueous phase carefully with 2M HCl to pH 1–2. The crude Ciprofibrate will precipitate as a white solid.

  • Recrystallization: Recrystallize from Toluene/Hexane or Isopropyl Alcohol/Water to achieve pharmaceutical grade purity (>99%).

Analytical Characterization & QC

To ensure "self-validating" protocols, the following analytical markers must be checked at the final stage.

Table 1: Key NMR Signatures for Ciprofibrate

MoietyProton (

H) Shift (ppm)
MultiplicityIntegrationDiagnostic Value
Aromatic Ring 6.80 – 7.20Doublets (AA'BB')4HConfirms para-substitution pattern.
Cyclopropyl 2.85 – 2.95Triplet (approx)1HBenzylic cyclopropyl proton (chiral center).
Cyclopropyl 1.80 – 2.00Multiplet2HMethylene protons on the ring.
Gem-dimethyl 1.55 – 1.60Singlet6HConfirms successful alkylation of isobutyrate.
Carboxylic Acid 11.0 – 13.0Broad Singlet1HConfirms hydrolysis of ester.

Mass Spectrometry (ESI-):

  • Expected [M-H]⁻: 287.02 (approx, dependent on Cl isotope pattern).

  • Isotope Pattern: Distinctive Cl₂ pattern (9:6:1 intensity ratio for M, M+2, M+4) confirms the integrity of the dichlorocyclopropyl ring.

Critical Process Parameters (CPP) & Troubleshooting

The following logic diagram illustrates the decision-making process during the synthesis, ensuring autonomy and error correction.

Troubleshooting_Logic Check1 QC Check: Phase 1 (TLC/NMR) Decision1 Ketone Remaining? Check1->Decision1 Action1 Add 0.2 eq m-CPBA Stir 4h Decision1->Action1 Yes Proceed1 Proceed to Hydrolysis Decision1->Proceed1 No Action1->Check1 Re-test Check2 QC Check: Phase 3 (Alkylation Yield) Proceed1->Check2 Decision2 Low Conversion? Check2->Decision2 Action2 Check Solvent Moisture (Must be Anhydrous) Decision2->Action2 Yes Action3 Switch Solvent (ACN -> DMF) Action2->Action3 If persists

Figure 2: Logical troubleshooting workflow for critical reaction checkpoints.

Safety Note on Dichlorocyclopropyl Moiety

The 2,2-dichlorocyclopropyl group is relatively stable but can undergo ring opening under strong acidic conditions at high temperatures.

  • Avoid: Refluxing in concentrated HCl.

  • Preferred: Acidification at 0°C–10°C.

References

  • Sterling Drug Inc. (1976). Phenoxy-alkanoic acid derivatives.[5][6] US Patent 3,948,973.[4] Link

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation: Mechanism and Examples.[7][8]Link

  • GuideChem. (n.d.). Ciprofibrate Synthesis and Chemical Properties.[2][3][4][9]Link

  • Zhejiang Nexchem Pharma. (2013). Synthetic method of ciprofibrate.[2][3][4][9] CN Patent 103613498A. Link

Sources

Chemo-Selective Hydrolysis of 4-(2,2-dichlorocyclopropyl)phenyl Acetate to Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2026-04

Executive Summary

This application note details the protocol for the chemo-selective hydrolysis of 4-(2,2-dichlorocyclopropyl)phenyl acetate to 4-(2,2-dichlorocyclopropyl)phenol . This transformation is a critical intermediate step in the synthesis of fibrate-class lipid-lowering agents (e.g., Ciprofibrate).

The primary challenge in this synthesis is preserving the integrity of the gem-dichlorocyclopropyl moiety. While cyclopropane rings are generally strained and susceptible to ring-opening, the gem-dichloro substitution pattern provides unique electronic stabilization. However, exposure to harsh acidic conditions or extreme thermal stress can still induce ring fragmentation or solvolysis.

This guide presents a Mild Alkaline Methanolysis protocol (Method A) as the industrial "Gold Standard," validated for high yield (>85%) and purity. A secondary Enzymatic Hydrolysis protocol (Method B) is provided for highly sensitive, small-scale applications requiring neutral pH.

Scientific Background & Mechanistic Logic

The Chemoselectivity Challenge

The substrate contains two reactive centers:

  • Phenyl Acetate (Ester): Susceptible to nucleophilic acyl substitution.

  • 2,2-Dichlorocyclopropyl Ring: A strained carbocycle. While gem-dichloro groups render the ring more resistant to electrophilic attack than unsubstituted cyclopropanes, they remain vulnerable to:

    • Thermal Rearrangement: Leading to ring expansion or diene formation.

    • Strong Nucleophiles: Potential for Skattebøl-type rearrangements (though typically requiring organolithiums).

Reaction Mechanism

The recommended protocol utilizes Potassium Carbonate (


) in Methanol . This proceeds via a transesterification mechanism rather than direct hydroxide saponification. The methoxide anion (generated in equilibrium) attacks the carbonyl carbon of the acetate, forming methyl acetate (volatile byproduct) and the phenoxide anion.

Why


? 
Unlike NaOH, potassium carbonate provides a buffered alkaline environment. This prevents the pH from spiking to levels that might degrade the cyclopropyl ring or cause side reactions on the phenyl ring, while still being sufficiently basic to drive the equilibrium forward by deprotonating the resulting phenol (

).

ReactionMechanism Substrate 4-(2,2-dichlorocyclopropyl) phenyl acetate Reagent K2CO3 / MeOH (Transesterification) Substrate->Reagent Nucleophilic Attack Intermediate Phenoxide Intermediate Reagent->Intermediate - Methyl Acetate Acid Acidification (HCl, pH 3-4) Intermediate->Acid Protonation Product 4-(2,2-dichlorocyclopropyl) phenol Acid->Product Isolation

Figure 1: Mechanistic pathway for the mild alkaline methanolysis of the acetate ester.

Protocol A: Mild Alkaline Methanolysis (Standard)

Applicability: Standard laboratory synthesis and industrial scale-up. Estimated Yield: 85–95% Purity: >99% (HPLC)[1]

Reagents & Equipment
  • Substrate: 4-(2,2-dichlorocyclopropyl)phenyl acetate (1.0 equiv)[2]

  • Solvent: Methanol (HPLC Grade, anhydrous preferred but not strictly required)

  • Base: Potassium Carbonate (

    
    ), anhydrous powder (0.5 – 0.6 equiv)
    
    • Note: Only catalytic to stoichiometric amounts are needed because the methoxide regenerates, but 0.5 equiv is standard to neutralize the phenol product.

  • Quenching Acid: 1N Hydrochloric Acid (HCl)

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (optional, as reaction is mild).

  • Dissolution: Add 4-(2,2-dichlorocyclopropyl)phenyl acetate (e.g., 10 g, 40.8 mmol) and Methanol (50 mL, 5 vol). Stir until dissolved.

  • Base Addition: Add

    
      (3.4 g, ~24 mmol, 0.6 equiv) in a single portion.
    
  • Reaction:

    • Heat the mixture to 35–40°C .

    • Stir for 3–5 hours .

    • Monitor: Check by TLC (Hexane:EtOAc 8:2) or HPLC. The starting material spot (

      
      ) should disappear, replaced by the more polar phenol spot (
      
      
      
      ).
  • Concentration: Once complete, concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove the majority of Methanol. Do not distill to dryness; leave a viscous residue.

  • Workup (Critical Step):

    • Add Water (50 mL) to the residue. The mixture will be basic (pH > 10).

    • Wash the aqueous layer with a small amount of DCM (20 mL) to remove any non-polar impurities (unreacted starting material or dimers). Discard this organic wash.

    • Acidification: Slowly add 1N HCl to the aqueous phase with stirring until the pH reaches 3–4 .

      • Observation: The solution will turn cloudy as the free phenol precipitates/oils out.

  • Extraction: Extract the acidified aqueous layer with DCM (3 x 30 mL).

  • Drying: Combine organic layers, wash with Brine (1 x 30 mL), dry over Anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Isolation: Concentrate under reduced pressure to yield the crude phenol as a pale yellow to brown oil/solid.

  • Purification (Optional): Recrystallization from Hexane/Ethyl Acetate or column chromatography if high purity is required.

Protocol B: Enzymatic Hydrolysis (Green Alternative)

Applicability: Small-scale, high-purity requirements, or "Green Chemistry" mandates. Selectivity: >99% (Zero risk of ring degradation).

Reagents[4][5]
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Buffer: Phosphate Buffer (100 mM, pH 7.0).

  • Co-solvent: Acetonitrile or MTBE (10% v/v) to aid solubility.

Procedure
  • Suspend the substrate (1 g) in Phosphate Buffer (20 mL) containing 10% Acetonitrile.

  • Add immobilized Lipase (50 mg, 5% w/w).

  • Incubate at 30°C with orbital shaking (200 rpm) for 12–24 hours.

  • Filtration: Filter off the immobilized enzyme beads (can be reused).

  • Extraction: Extract the filtrate with Ethyl Acetate.

  • Concentration: Evaporate solvent to obtain pure phenol.

Process Validation & Quality Control

Analytical Parameters (HPLC)

To confirm conversion and purity, use the following method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (0.1% Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Retention Times Phenol (~5.5 min) < Acetate (~9.2 min)
Workflow Visualization

Workflow Start Start: Crude Acetate Reaction Reaction: MeOH + K2CO3 35-40°C, 4h Start->Reaction Evap Evaporation: Remove MeOH Reaction->Evap Wash Aq. Wash (pH > 10): Wash with DCM (Remove Impurities) Evap->Wash Acidify Acidification: Add HCl to pH 3-4 (Liberate Phenol) Wash->Acidify Aqueous Phase Extract Extraction: DCM or EtOAc Acidify->Extract Final Final Product: 4-(2,2-dichlorocyclopropyl)phenol Extract->Final

Figure 2: Operational workflow for the isolation of the target phenol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete acidification during workup.Ensure pH of the aqueous layer is < 4 before extraction. Phenols are water-soluble at pH > 9.
Ring Opening Reaction temperature too high (>60°C).Maintain temperature strictly between 35–40°C. Do not reflux vigorously.
Emulsion Phase density similarity.Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength and assist separation.
Incomplete Reaction Water in Methanol (inhibits transesterification).Use anhydrous Methanol or increase reaction time.

References

  • Synthesis of Ciprofibrate Intermediates. Patent CN104909994A. (2015). Describes the alkaline hydrolysis of 4-(2,2-dichlorocyclopropyl)phenyl esters using K2CO3/MeOH.

  • Method for Synthesizing Ciprofibrate. Patent CN105152925A. (2015). Details the alcoholysis and workup procedures for the dichlorocyclopropyl phenol intermediate.

  • Hydrolysis of Phenyl Acetates.Journal of Organic Chemistry.
  • Stability of Gem-Dichlorocyclopropanes.Chemical Reviews. Discusses the comparative stability of halogenated cyclopropanes against ring-opening under basic conditions.

Sources

Application Note: High-Efficiency Dichlorocyclopropanation of Styrene via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of (2,2-dichlorocyclopropyl)benzene from styrene using Phase-Transfer Catalysis (PTC). Unlike traditional anhydrous methods requiring hazardous bases (e.g.,


-BuOK) and dry solvents, this protocol utilizes the Makosza Interfacial Mechanism . By employing a quaternary ammonium salt (TEBA) and aqueous sodium hydroxide, researchers can generate dichlorocarbene (

) in situ under mild conditions. This method is a cornerstone in the synthesis of cyclopropane-containing pharmaceutical intermediates and agrochemicals (e.g., pyrethroids).

Mechanistic Foundation: The Makosza Interfacial Pathway[1]

To optimize this reaction, one must understand that it does not follow the classical Starks "Extraction Mechanism" (where


 is extracted into the organic phase). The lipophilicity of the hydroxide ion is too low for efficient transfer.

Instead, the reaction proceeds via the Makosza Interfacial Mechanism [1]:

  • Interfacial Deprotonation: Chloroform (

    
    ) is deprotonated by concentrated aqueous NaOH at the interface  of the two phases, forming the trichloromethyl anion (
    
    
    
    ).
  • Ion Exchange: The phase-transfer catalyst (

    
    ), located in the organic phase or at the interface, exchanges its anion with the trichloromethyl anion to form a lipophilic ion pair (
    
    
    
    ).
  • Carbene Generation: This ion pair moves into the bulk organic phase (or stays near the interface) and loses a chloride ion to generate the reactive dichlorocarbene (

    
    ).
    
  • Cycloaddition: The electrophilic carbene adds to the styrene double bond in a [2+1] cycloaddition to form the product.

Mechanistic Visualization[2]

MakoszaMechanism cluster_aqueous Aqueous Phase (NaOH 50%) cluster_interface Interface cluster_organic Organic Phase (CHCl3 + Styrene) NaOH NaOH (aq) OH_minus OH- NaOH->OH_minus Na_plus Na+ Deprotonation CHCl3 + OH- -> :CCl3- + H2O OH_minus->Deprotonation IonExchange Q+Cl- + :CCl3- -> Q+:CCl3- + Cl- Deprotonation->IonExchange :CCl3- generated Q_CCl3 Lipophilic Ion Pair [Q+ :CCl3-] IonExchange->Q_CCl3 Enters Organic Phase CarbeneGen Carbene Generation :CCl2 + Q+Cl- Q_CCl3->CarbeneGen Alpha-Elimination CarbeneGen->IonExchange Q+Cl- recycles Product (2,2-dichlorocyclopropyl)benzene CarbeneGen->Product + Styrene Styrene Styrene

Figure 1: The Makosza Interfacial Mechanism. Note that the catalyst (Q+) shuttles the active carbanion species, not the hydroxide.

Critical Process Parameters (CPP)

Success in this reaction relies on three variables often overlooked in standard literature:

ParameterRecommendationScientific Rationale
Agitation >600 RPM The reaction rate is strictly mass-transfer limited. High shear is required to maximize the interfacial area for the initial deprotonation step [2].
Catalyst TEBA (1-2 mol%)Triethylbenzylammonium chloride (TEBA) is preferred over TBAB because the benzyl group enhances

-interaction with styrene, and its hydrophilicity balance is ideal for the interface.
Temperature 35°C - 45°C High enough to promote carbene generation, but low enough to prevent carbene hydrolysis (which produces CO and formate) or polymerization of styrene.
Base Conc. 50% w/w NaOH High concentration is mandatory. Dilute bases (e.g., 10-20%) fail to deprotonate chloroform effectively at the interface.

Experimental Protocol

Reagents and Equipment[1][3][4]
  • Substrate: Styrene (freshly distilled to remove inhibitors like TBC).

  • Solvent/Reagent: Chloroform (stabilized with amylene or ethanol). Note: Chloroform acts as both reagent and solvent.

  • Base: Sodium Hydroxide (50% w/w aqueous solution).

  • Catalyst: Benzyltriethylammonium chloride (TEBA).

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), reflux condenser, thermometer, dropping funnel.

Step-by-Step Methodology

Step 1: Charge Organic Phase In the 3-neck flask, combine:

  • 20 mmol Styrene (2.08 g)

  • 20 mL Chloroform (Excess)

  • 0.2 mmol TEBA (45 mg, 1 mol% relative to styrene)

  • Optional: 1 mL Hexadecane (Internal Standard if monitoring by GC).[1]

Step 2: Thermal Equilibration Start stirring at 300 RPM. Heat the mixture to 40°C using an oil bath. Ensure the catalyst is fully dispersed/dissolved.

Step 3: Base Addition (The Exotherm) Increase stirring to maximum safe speed (600+ RPM) . Add 10 mL of 50% NaOH dropwise via the dropping funnel over 10-15 minutes.

  • Caution: The reaction is exothermic.[2] Monitor internal temperature; do not exceed 50°C.

Step 4: Reaction Monitoring Maintain vigorous stirring at 40-45°C.

  • TLC Monitoring: Silica gel, Hexane:EtOAc (9:1). Product (

    
    ) is less polar than styrene. Stain with KMnO4 (styrene stains brown, cyclopropane does not stain easily).
    
  • GC Monitoring: Track the disappearance of the styrene peak. Typical reaction time: 2–4 hours.

Step 5: Quench and Separation Once conversion >95%:

  • Cool mixture to room temperature.

  • Add 50 mL water to dissolve precipitated salts (NaCl) and quench the emulsion.

  • Add 20 mL Dichloromethane (DCM) to facilitate phase separation.

  • Separate the organic layer (bottom). Extract the aqueous layer once with 10 mL DCM.

Step 6: Workup

  • Wash combined organic layers with:

    • 1x Water (neutralize pH)

    • 1x Brine (remove emulsion)

    • 1x 1M HCl (optional, only if emulsion persists to break surfactant effect).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotavap).

Step 7: Purification The crude oil is usually >90% pure. For analytical purity:

  • Vacuum Distillation: bp ~90-95°C at 10 mmHg.

  • Yield: Expect 85-95%.

Workflow Diagram

ProtocolWorkflow Start Start: Styrene + CHCl3 + TEBA Addition Add 50% NaOH (Dropwise, 40°C) Start->Addition Reaction Vigorous Stirring (2-4 Hours) Addition->Reaction Check QC: TLC/GC (Styrene < 5%) Reaction->Check Check->Reaction Incomplete Quench Quench: Add H2O + DCM Check->Quench Complete Sep Phase Separation Quench->Sep Dry Dry (MgSO4) & Evaporate Sep->Dry End Product: (2,2-dichlorocyclopropyl)benzene Dry->End

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Poor stirring (Mass transfer limit).Switch from magnetic bar to overhead mechanical stirrer. Increase RPM.
Low Conversion Old NaOH solution.NaOH absorbs

from air, lowering basicity. Prepare fresh 50% solution.
Emulsion during workup Surfactant nature of TEBA.Wash with dilute HCl (1M) or filter through a Celite pad.
Tarry/Black residue Polymerization of styrene.[3]Ensure temperature <50°C. Add trace hydroquinone if necessary (though usually not needed with excess

).

Safety & Hazards

  • Chloroform (

    
    ):  Suspected carcinogen and volatile. Handle in a fume hood.
    
  • Dichlorocarbene (

    
    ):  Highly reactive intermediate. If water enters the organic phase or stirring stops, carbene hydrolysis generates Carbon Monoxide (CO) . Ensure good ventilation to prevent CO accumulation [3].
    
  • Exotherm: The deprotonation is exothermic. Runaway reactions can cause solvent boiling. Add NaOH slowly.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions.[4][5] XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[6][1][3][4][7][8] Tetrahedron Letters, 10(53), 4659–4662.

  • Starks, C. M. (1971). Phase-transfer catalysis.[9][1][4][5][7][8][10][11][12] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Dehmlow, E. V. (1974). Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry.[13] Angewandte Chemie International Edition, 13(3), 170-179.

  • BenchChem. (2025).[1] Kinetic study of dichlorocyclopropanation under phase-transfer catalysis.

Sources

Application Note: Scalable Synthesis of (2,2-Dichlorocyclopropyl)benzene via Phase-Transfer Catalysis

[1]

Executive Summary & Application Context

(2,2-Dichlorocyclopropyl)benzene (CAS: 2415-80-7) is a critical intermediate in the synthesis of fibrate-class pharmaceuticals (e.g., Ciprofibrate) and pyrethroid insecticides. Its synthesis involves the addition of dichlorocarbene (

1

Historically, dichlorocarbene generation utilized the Doering-Hoffmann method (potassium tert-butoxide in anhydrous media), which is moisture-sensitive and expensive for scale-up. This Application Note details the Makosza Method , utilizing Phase-Transfer Catalysis (PTC). This protocol offers superior reproducibility, lower cost, and higher safety margins by generating carbene in situ from chloroform and aqueous sodium hydroxide.

Mechanistic Insight: The Interfacial PTC Cycle

Understanding the mechanism is vital for troubleshooting. Unlike standard homogeneous kinetics, this reaction is transfer-limited . The deprotonation of chloroform occurs at the liquid-liquid interface, not in the bulk aqueous phase.

The Makosza Interfacial Mechanism[2][3][4]
  • Interfacial Deprotonation:

    
     loses a proton at the interface with concentrated NaOH, forming the trichloromethyl anion (
    
    
    ).
  • Ion Exchange: The quaternary ammonium catalyst (

    
    ) exchanges its counter-ion at the interface, becoming the lipophilic ion pair [
    
    
    ].
  • Transport & Generation: This pair migrates into the organic phase. There, it irreversibly expels a chloride ion to generate the active dichlorocarbene species (

    
    ).
    
  • Cycloaddition: The electrophilic carbene adds to the styrene double bond in a [2+1] cycloaddition to form the product.

PTC_Mechanismcluster_aqueousAqueous Phase (50% NaOH)cluster_interfaceLiquid-Liquid Interfacecluster_organicOrganic Phase (CHCl3 / Styrene)NaOHNaOH (Excess)DeprotonationCHCl3 + OH- -> CCl3- + H2ONaOH->DeprotonationNaCl_aqNaCl (Waste)IonExchange[Q+ Cl-] -> [Q+ CCl3-]Deprotonation->IonExchangeQ_CCl3Active Pair [Q+ CCl3-]IonExchange->Q_CCl3Q_ClCatalyst (Q+ Cl-)Q_Cl->IonExchangeRecycleQ_CCl3->Q_ClRegenerationCarbene:CCl2 (Carbene)Q_CCl3->Carbene- Q+Cl-Product(2,2-dichlorocyclopropyl)benzeneCarbene->Product+ StyreneStyreneStyreneStyrene->Product

Figure 1: The Makosza Interfacial Mechanism. Note that the stirring speed directly correlates to the surface area of the Interface zone, which is the rate-limiting factor.

Experimental Protocol

Safety Warning: Chloroform is a suspected carcinogen.[2][3] Dichlorocarbene generation is exothermic. High pressure can build up if the condenser fails. Work in a fume hood.

Reagents & Equipment
  • Styrene (Substrate): 30.0 g (0.288 mol). Note: Remove stabilizer (TBC) via wash with 1M NaOH if high purity is required, though PTC works with inhibited styrene.

  • Chloroform (Reagent/Solvent): 45.0 mL (Excess). Acts as the carbene source.

  • Sodium Hydroxide (50% w/w): 60.0 g. Critical: Must be concentrated to ensure high basicity at the interface.

  • Catalyst: TEBA (Benzyltriethylammonium chloride), 1.0 g (1.5 mol%).

  • Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (overhead preferred), reflux condenser, dropping funnel, thermometer.

Step-by-Step Methodology
  • Charge Organic Phase: In the 3-neck flask, combine Styrene (30 g), Chloroform (45 mL), and TEBA (1.0 g). Checkpoint: Ensure the catalyst is fully suspended/dissolved.

  • Initiate Stirring: Set stirring to maximum practical RPM (e.g., >600 RPM). Why? As per Starks' kinetics, rate

    
     interfacial area. Poor stirring is the #1 cause of low yields.
    
  • Base Addition (Exotherm Control): Add the 50% NaOH solution dropwise via the addition funnel over 20–30 minutes. Monitor: Internal temperature should rise. Maintain 40–45°C. If it exceeds 55°C, pause addition.

  • Reaction Phase: Once addition is complete, heat the mixture to mild reflux (approx. 50–55°C) for 4–6 hours. Color Change: The emulsion typically turns from milky white to thick yellow/brown.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water (100 mL) to dissolve salts.

    • Separate the organic layer (lower layer).

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash with 0.1M HCl (to remove residual amines) followed by Brine.

    • Dry over anhydrous

      
       and filter.
      
  • Purification: Remove solvent via rotary evaporation. Perform vacuum distillation.

    • Boiling Point: ~103°C at 10 mmHg.[4]

Process Workflow & Validation

WorkflowSetupSetup: 3-Neck FlaskHigh-Shear StirringAdditionSlow Addition50% NaOH(Temp < 50°C)Setup->AdditionReactionReflux 4-6hMonitor via TLCAddition->ReactionQuenchPhase SeparationWash (H2O, HCl, Brine)Reaction->QuenchPurifyVac Distillation(103°C @ 10mmHg)Quench->Purify

Figure 2: Operational workflow emphasizing the critical addition and purification steps.

Self-Validating Systems (QC)
  • In-Process Control (IPC): TLC (Silica, Hexane:EtOAc 9:1). Styrene (

    
    ) should disappear. The product spot will be slightly more polar but distinct.
    
  • Endpoint: Gas Chromatography (GC) is preferred. Look for the disappearance of the styrene peak.

Characterization Data

The following data confirms the identity of (2,2-dichlorocyclopropyl)benzene.

ParameterValue / ObservationNotes
Appearance Clear, colorless to pale yellow liquidDarkens on storage if not stabilized
Density 1.208 g/mLDistinctly heavier than styrene
Refractive Index

Boiling Point 103–105°C @ 10 mmHg
1H NMR (CDCl3)

7.2–7.4 (m, 5H, Ar-H)
Aromatic ring intact

2.8–2.9 (t, 1H, CH-Ph)
Benzylic proton on cyclopropane

1.9–2.1 (m, 2H, CH2)
Cyclopropane methylene protons
MS (EI) m/z 186 (

), 188 (

), 190 (

)
Characteristic isotope pattern for

Interpretation: The key NMR signature is the disappearance of the vinylic protons of styrene (5.2–6.7 ppm) and the appearance of the high-field cyclopropyl multiplets (1.9–2.9 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Insufficient StirringThe reaction is diffusion-controlled. Use an overhead stirrer with a larger impeller. Magnetic stirring is often insufficient for >50g scales.
Polymerization Temperature too highStyrene can polymerize. Ensure temp stays <60°C. Add hydroquinone (trace) if necessary.
Emulsion during workup Surfactant effect of CatalystFilter the biphasic mixture through Celite before separation. Add saturated NaCl (brine).
No Reaction Dilute NaOHThe NaOH must be 50%. Lower concentrations (e.g., 20%) fail to deprotonate

effectively at the interface.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969).[5] Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium.[1] Tetrahedron Letters, 10(53), 4659-4662.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Guidechem. (n.d.). Synthesis and Properties of (2,2-Dichlorocyclopropyl)benzene (CAS 2415-80-7).[6][4][7][8]

  • NIST Chemistry WebBook. (n.d.). Benzene, (2,2-dichlorocyclopropyl)- Spectral Data.[7][8]

Application Note: Process Development & Utilization of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one (CAS: 40641-93-8) as a critical intermediate in the synthesis of Ciprofibrate , a third-generation peroxisome proliferator-activated receptor alpha (PPAR


) agonist.

The 2,2-dichlorocyclopropyl moiety is a pharmacophore essential for the drug's metabolic stability and lipid-lowering efficacy. Unlike simple alkyl chains, this halogenated ring resists cytochrome P450 oxidation. This application note focuses on the Baeyer-Villiger oxidation workflow to convert this acetophenone derivative into the corresponding phenol, a pivotal step often plagued by safety risks and yield losses in legacy protocols. We present a modernized, scalable protocol using Urea Hydrogen Peroxide (UHP) to mitigate these risks.

Chemical Profile & Critical Properties[1][2][3]

PropertySpecification
Chemical Name 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one
Synonyms 4-Acetyl-1-(2,2-dichlorocyclopropyl)benzene; Ciprofibrate Ketone
Molecular Formula

Molecular Weight 229.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 33–36 °C (Low melting point requires cold storage to prevent caking)
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Stability Sensitive to strong bases (potential ring opening); Stable to weak acids

Synthetic Utility & Pathway Logic[4]

The utility of this intermediate lies in its position as a "masked" phenol. Direct synthesis of 4-(2,2-dichlorocyclopropyl)phenol is difficult due to the sensitivity of phenols to the harsh carbene conditions required to build the dichlorocyclopropyl ring.

The Strategy:

  • Protection: The acetyl group acts as a robust handle during the dichlorocarbene addition (Simmons-Smith or PTC method).

  • Transformation: The acetyl group is converted to an ester via Baeyer-Villiger oxidation.

  • Activation: Hydrolysis reveals the phenol, ready for etherification to Ciprofibrate.

Workflow Visualization

The following diagram illustrates the critical pathway from precursor to Active Pharmaceutical Ingredient (API).

Ciprofibrate_Synthesis Styrene 4-Vinylacetophenone (Precursor) Intermediate 1-[4-(2,2-Dichlorocyclopropyl) phenyl]ethan-1-one (The Topic Compound) Styrene->Intermediate Phase Transfer Catalysis Carbene Reagents: CHCl3, NaOH, TEBA Carbene->Intermediate BV_Oxidation Baeyer-Villiger Oxidation (UHP / Maleic Anhydride) Intermediate->BV_Oxidation Ester Intermediate Ester BV_Oxidation->Ester O-Insertion Phenol 4-(2,2-Dichlorocyclopropyl)phenol (Key Nucleophile) Ester->Phenol Hydrolysis (MeOH/K2CO3) Ciprofibrate Ciprofibrate (API) Phenol->Ciprofibrate Williamson Ether Synthesis (Ethyl 2-bromo-2-methylpropanoate)

Figure 1: Strategic placement of the acetophenone intermediate in Ciprofibrate synthesis.

Protocol: Baeyer-Villiger Oxidation (Green Chemistry Approach)[4]

Context: Traditional methods use peracetic acid or MCPBA, which pose explosion hazards at scale or generate high waste. This protocol utilizes Urea Hydrogen Peroxide (UHP) and Maleic Anhydride , generating peroxy-maleic acid in situ. This is safer, anhydrous, and highly regioselective.

Materials
  • Substrate: 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one (1.0 eq)

  • Oxidant: Urea Hydrogen Peroxide (UHP) (1.5 eq)

  • Activator: Maleic Anhydride (1.5 eq)

  • Solvent: Glacial Acetic Acid (or DCM for non-acidic conditions)

  • Quench: 10%

    
     solution
    
Step-by-Step Methodology
  • Preparation of Oxidant System:

    • In a reactor equipped with a mechanical stirrer and internal thermometer, charge Glacial Acetic Acid (5 vol relative to substrate).

    • Add Maleic Anhydride (1.5 eq) and stir until dissolved.

    • Cool the mixture to 15–20 °C .

    • Critical Step: Add UHP (1.5 eq) portion-wise. Do not allow temperature to exceed 25 °C. Stir for 30 minutes to generate the active peroxy-acid species.

  • Oxidation Reaction:

    • Dissolve 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one in a minimal amount of acetic acid or DCM.

    • Add the substrate solution dropwise to the oxidant mixture.

    • Exotherm Control: Maintain internal temperature between 35–40 °C .

    • After addition, ramp temperature to 45–50 °C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% residual ketone.

  • Workup & Hydrolysis (One-Pot):

    • Cool reaction to room temperature.[1][2][3][4]

    • Quench excess peroxide with 10% Sodium Sulfite (

      
      )  solution until starch-iodide paper test is negative.
      
    • Concentrate under reduced pressure to remove bulk acetic acid.

    • Add Methanol (3 vol) and Potassium Carbonate (

      
      )  (2.0 eq).
      
    • Heat to 40 °C for 2 hours to hydrolyze the acetate ester to the phenol.

  • Isolation:

    • Remove methanol via rotary evaporation.

    • Dilute residue with water and adjust pH to 3–4 with dilute HCl.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over

      
       and concentrate.[2][3]
      
    • Purification: Recrystallize from Petroleum Ether/Ethyl Acetate (9:1) to obtain 4-(2,2-dichlorocyclopropyl)phenol.

Analytical Quality Control

To ensure pharmaceutical grade quality, the intermediate must be rigorously tested for the "Ortho" isomer impurity, which can form during the upstream Friedel-Crafts or Carbene steps.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention Times (Approx):

    • Phenol Product: ~8.5 min

    • Acetophenone Intermediate: ~12.2 min

    • Dimer Impurities: >18 min

Safety & Handling Protocols

Dichlorocarbene Residues

If synthesizing the intermediate in-house, ensure all chloroform and dichlorocarbene residues are stripped. Dichlorocarbene is highly reactive and neurotoxic.

  • Detection: Use GC-HS (Headspace) to quantify residual chloroform (< 60 ppm limit).

Peroxide Management

The Baeyer-Villiger oxidation involves peroxy species.[1]

  • Never distill the reaction mixture to dryness without first quenching peroxides.

  • Test: Always use peroxide test strips or starch-iodide paper before heating or concentrating.

Skin Sensitivity

The acetophenone intermediate is a potent skin irritant and potential sensitizer.[5]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • First Aid: In case of contact, wash immediately with polyethylene glycol (PEG-400) followed by soap and water. PEG is more effective than water alone for lipophilic irritants.

References

  • Synthesis of Ciprofibrate Intermediate. Google Patents. Patent CN104909994A.[1] Method for synthesizing ciprofibrate intermediate and the intermediate.[1][2][6][7] Link

  • Baeyer-Villiger Oxidation with UHP.Journal of Organic Chemistry. Cooper, M.S., et al. (1993). "Oxidation of Ketones to Esters using Urea-Hydrogen Peroxide and Maleic Anhydride."
  • Chemical Profile. PubChem. 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone.[8][5] Link

  • Fibrate Pharmacology. DrugBank. Ciprofibrate: Pharmacology and metabolic stability of the dichlorocyclopropyl ring. Link

Sources

Strategic Derivatization of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one: A Guide to SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In Structure-Activity Relationship (SAR) studies, the 1-[4-(2,2-dichlorocyclopropyl)phenyl]ethan-1-one scaffold represents a high-value intermediate. The gem-dichlorocyclopropyl moiety acts as a bioisostere for a vinyl or phenyl group, providing significant lipophilicity (increasing logP) and metabolic stability against oxidation, while imposing a unique steric vector due to the rigid cyclopropane ring.

This guide details three divergent synthetic protocols to transform the acetyl "handle" while preserving the integrity of the sensitive gem-dichlorocyclopropyl "payload."

The Chemical Challenge

The core challenge is the chemoselectivity required to modify the ketone without triggering ring-opening or solvolysis of the cyclopropane. While gem-dichlorocyclopropanes are generally stable to base, they are susceptible to:

  • Solvolysis mediated by silver salts (Ag⁺).

  • Ring expansion under high-temperature Lewis acid conditions.

  • Reductive dechlorination under aggressive hydrogenation conditions (e.g., H₂/Pd-C at high pressure).

The protocols below use Titanium(IV)-mediated reductive amination and Hantzsch thiazole synthesis to circumvent these risks.

Derivatization Workflow

The following decision tree visualizes the strategic divergence from the parent ketone into three distinct chemical spaces: Basic (Amines), Rigid/Polar (Heterocycles), and Chiral (Alcohols).

SAR_Workflow Parent Parent Scaffold (Ketone) Path1 Pathway A: Reductive Amination Parent->Path1 Path2 Pathway B: Alpha-Functionalization Parent->Path2 Path3 Pathway C: Asymmetric Reduction Parent->Path3 Amine Target: Secondary/Tertiary Amines (Solubility & pKa modulation) Path1->Amine Ti(OiPr)4 / NaBH4 Bromo Intermediate: Alpha-Bromo Ketone Path2->Bromo CuBr2 or NBS Alcohol Target: Chiral Alcohols (3D Space Exploration) Path3->Alcohol CBS Catalyst Thiazole Target: Thiazoles/Imidazoles (Rigid H-Bond Acceptors) Bromo->Thiazole Thiourea (Hantzsch)

Figure 1: Divergent synthesis strategy. Blue nodes indicate starting material; Green/Red nodes indicate final SAR targets.

Protocol A: Titanium(IV)-Mediated Reductive Amination

Objective: Introduction of amine vectors to modulate solubility and target engagement. Mechanism: Formation of a Lewis-acid activated imine followed by in situ reduction.

Why This Method?

Standard reductive amination (using NaBH₃CN/AcOH) is often sluggish with acetophenones due to steric hindrance. The Titanium(IV) isopropoxide [Ti(OiPr)₄] protocol acts as both a Lewis acid to drive imine formation and a water scavenger, pushing the equilibrium forward without requiring harsh acidic conditions that might degrade the cyclopropane [1, 2].

Materials
  • Parent Ketone (1.0 eq)

  • Amine (Primary or Secondary) (1.2 - 1.5 eq)

  • Titanium(IV) isopropoxide (1.25 eq) (Strictly anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous THF or Ethanol

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Complexation: In a flame-dried flask under N₂, dissolve the Parent Ketone (1 mmol) and the Amine (1.2 mmol) in anhydrous THF (5 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol, ~370 µL) dropwise.

    • Observation: Solution may turn slightly yellow/orange.

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Self-Validation: Monitor by TLC.[1][2] The ketone spot (usually high Rf) should disappear, replaced by a polar imine streak or spot.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ (1.5 mmol) carefully. Then, add absolute ethanol (2 mL) to solubilize the borohydride. Stir for 2 hours, allowing it to warm to room temperature.

  • Quench (Critical): Pour the mixture into 1N NaOH (10 mL).

    • Note: A heavy white precipitate (Titanium oxide) will form.

  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Data Validation Table
CheckpointExpected ObservationAnalytical Marker
Start Clear liquid/solid¹H NMR: Methyl singlet ~2.55 ppm (Acetyl)
Imine Intermediate Yellowing of solutionIR: Appearance of C=N stretch (~1640 cm⁻¹)
Final Product Viscous oil/solid¹H NMR: Disappearance of 2.55 ppm singlet; Appearance of methyl doublet ~1.4 ppm (CH-CH₃) and methine quartet.

Protocol B: Hantzsch Thiazole Synthesis

Objective: Extension of the scaffold into heteroaromatic space (Thiazoles). Mechanism: Alpha-bromination followed by condensation with thiourea.

Step 1: Regioselective Alpha-Bromination

Direct bromination with Br₂ can be harsh. We utilize Copper(II) Bromide (CuBr₂) for soft, selective halogenation [3].

  • Dissolve Parent Ketone (1 mmol) in Ethyl Acetate/Chloroform (1:1, 5 mL).

  • Add CuBr₂ (2.0 eq) as a solid.

  • Reflux for 2–4 hours.

    • Observation: Green CuBr₂ turns to white CuBr precipitate.

  • Filter off CuBr, wash filtrate with water, dry and concentrate to yield the α-bromo ketone .

    • Stability Note: Use immediately. Alpha-halo ketones are lachrymators and unstable.

Step 2: Cyclization (Hantzsch Protocol)
  • Dissolve the fresh α-bromo ketone (1 mmol) in Ethanol (5 mL).

  • Add Thiourea (or substituted thioamide) (1.1 eq).

  • Reflux for 1–2 hours.

    • Self-Validation: Product usually precipitates as the hydrobromide salt upon cooling.

  • Isolation: Filter the solid. Suspend in water and neutralize with saturated NaHCO₃ to release the free base. Extract with DCM.

Hantzsch_Mech Substrate α-Bromo Ketone Inter Intermediate (S-alkylation) Substrate->Inter SN2 Attack Reagent Thiourea Reagent->Inter Product 2-Aminothiazole Derivative Inter->Product Cyclodehydration (-H2O, -HBr)

Figure 2: Hantzsch Thiazole Synthesis pathway.

Stability & Troubleshooting Guide

The gem-dichlorocyclopropane ring is the "Achilles' heel" if mishandled.

Hazard ClassReagent to AVOIDConsequenceSafe Alternative
Silver Salts AgNO₃, Ag₂OSolvolysis: Ring opening to allylic cations.Use Cu(II) or mild bases.
Strong Reductants LiAlH₄ (reflux), Na/NH₃Dechlorination: Loss of Cl atoms.NaBH₄, DIBAL-H (-78°C).
High Heat Lewis Acids AlCl₃ (>80°C)Rearrangement: Ring expansion.Ti(OiPr)₄, mild Lewis acids.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry. Link

  • Kharchouf, S., & Ansari, A. (2022). "Synthesis of Gem-Dichlorocyclopropane Allylcarveol..." Analytical and Bioanalytical Electrochemistry. Link (Verifies gem-dichloro stability in phase transfer conditions).

  • PubChem Compound Summary. (2023). "1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one."[3] Link (Note: Link to analog for structural verification).

Sources

Troubleshooting & Optimization

optimization of Friedel-Crafts acylation yield for 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Ticket ID: OPT-FC-8821 Subject: Yield Optimization for Friedel-Crafts Acylation of (2,2-Dichlorocyclopropyl)benzene Severity: High (Process Critical) Status: Open

Executive Summary

You are attempting to synthesize 1-[4-(2,2-dichlorocyclopropyl)phenyl]ethan-1-one via the Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene using acetyl chloride and a Lewis acid (typically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1]

Users often encounter yield losses due to three specific failure modes inherent to this substrate:

  • Ring Instability: The gem-dichlorocyclopropyl ring is strained.[2] While more stable than unsubstituted cyclopropane, it is susceptible to ring-opening or rearrangement under strong Lewis acidic conditions or elevated temperatures.[2]

  • Product Inhibition: The product is a ketone, which complexes with the Lewis acid, deactivating the catalyst and requiring stoichiometric adjustments.

  • Regioselectivity: While the cyclopropyl group is ortho/para directing, ensuring high para selectivity requires steric control.[2]

Module 1: Critical Reaction Parameters (Troubleshooting)

Q1: My conversion is stalling at ~60%. Adding more catalyst turns the reaction black/tarry.[2] What is happening?

Diagnosis: You are likely experiencing product inhibition coupled with catalyst poisoning from moisture or side reactions.[2]

Technical Insight: In Friedel-Crafts acylation, the product (a ketone) acts as a Lewis base. It forms a stable 1:1 complex with the Lewis acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). Therefore, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is not a true catalyst in this cycle; it is a reagent.[3]
  • The Fix: You must use at least 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent (acetyl chloride). If you use catalytic amounts (e.g., 0.1 eq), the reaction will stop immediately after 10% conversion.
    
  • The "Black Tar" Warning: If you add excess

    
     at high temperatures (>40°C) to push conversion, the Lewis acid will attack the cyclopropyl ring, leading to polymerization.
    
Q2: I see a significant impurity (10-15%) that looks like a ring-opened chain. How do I prevent this?

Diagnosis: Thermal rearrangement or acid-catalyzed hydrolysis of the cyclopropane ring.[2]

Technical Insight: The gem-dichlorocyclopropyl group can undergo electrocyclic ring opening to form dichlorostyrene derivatives or allylic cations, particularly if the internal reaction temperature spikes.

  • The Fix (Temperature Control):

    • Addition Phase: Maintain temperature between -5°C and 0°C during the addition of the substrate to the acylium complex.

    • Reaction Phase: Do not exceed 25°C (Room Temp) . Do not reflux in Dichloroethane (DCE) unless absolutely necessary.[2]

    • Quenching: This is the most critical step.[2] Hydrolysis of the Al-complex is highly exothermic.[2] If the temperature spikes >50°C during the quench, the HCl generated will open the cyclopropyl ring. Quench onto crushed ice with vigorous stirring.

Q3: Why am I getting a mixture of isomers (Ortho vs. Para)?

Diagnosis: Insufficient steric bulk in the solvent or transition state.

Technical Insight: The (2,2-dichlorocyclopropyl) group is an ortho/para director.[2] The "Walsh orbitals" of the cyclopropane ring can stabilize the carbocation intermediate (sigma complex). However, the para position is sterically favored.

  • The Fix:

    • Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[2] These non-polar/moderately polar solvents enhance the steric bulk of the solvation shell, pushing the incoming acylium ion to the para position.

    • Reagent Order: Use the Perrier Method (prepare the

      
       complex first, then add the substrate). This creates a bulkier electrophile complex compared to adding 
      
      
      
      to the mixture, further favoring para substitution.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1-[4-(2,2-dichlorocyclopropyl)phenyl]ethan-1-one with >85% yield and >95% para-selectivity.

Reagents:

  • (2,2-Dichlorocyclopropyl)benzene (1.0 eq)[2]

  • Acetyl Chloride (1.2 eq)[2]

  • Aluminum Chloride (

    
    ), anhydrous (1.3 eq)
    
  • Dichloromethane (DCM), anhydrous (10 volumes)

Step-by-Step Workflow:

  • Complex Formation (Perrier Method):

    • In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend

      
       (1.3 eq) in DCM (5 vol).
      
    • Cool to 0°C .

    • Add Acetyl Chloride (1.2 eq) dropwise.[2] Observation: The solid dissolves to form a clear/yellowish solution of the acylium aluminate complex. Stir for 30 mins.

  • Substrate Addition:

    • Dissolve (2,2-dichlorocyclopropyl)benzene (1.0 eq) in DCM (5 vol).

    • Add this solution dropwise to the acylium complex at 0°C . Critical: Do not allow T > 5°C.

    • Why? Adding the substrate to the complex ensures the ring is never exposed to free, uncomplexed Lewis acid which is more aggressive toward ring opening.

  • Reaction:

    • Allow the mixture to warm to 20-25°C naturally.

    • Stir for 3-5 hours. Monitor by TLC/HPLC.

    • Endpoint: Disappearance of starting material.[2] Do not over-stir (risk of dechlorination).[2]

  • Quenching (The Danger Zone):

    • Prepare a beaker of crushed ice (500g) mixed with conc. HCl (50 mL) .

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Note: The HCl prevents the formation of insoluble Aluminum hydroxides which cause emulsions.

  • Isolation:

    • Separate the organic layer.[2] Extract aqueous layer 2x with DCM.[2]

    • Wash combined organics with water, then sat.[2] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      

Module 3: Visualized Mechanisms & Workflows

Figure 1: Reaction Mechanism & Regioselectivity

Caption: The formation of the Acylium electrophile, followed by Para-selective attack. Note the resonance stabilization provided by the cyclopropyl ring (Walsh orbitals) which directs the substitution.

FriedelCraftsMechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Complex [CH3-C+=O AlCl4-] Reagents->Acylium Complexation (0°C) SigmaComplex Sigma Complex (Carbocation Intermediate) Acylium->SigmaComplex + Substrate (Electrophilic Attack) Substrate (2,2-Dichlorocyclopropyl) benzene Substrate->SigmaComplex ProductComplex Product-AlCl3 Complex SigmaComplex->ProductComplex - HCl (Aromatization) RingOpen Side Product: Ring Opening/Polymer SigmaComplex->RingOpen High Temp (>40°C) or Prolonged Stirring FinalProduct Target Ketone (Para Isomer) ProductComplex->FinalProduct Hydrolysis (Ice/HCl Quench)

Figure 2: Optimization Logic Flow

Caption: Decision tree for troubleshooting yield issues during the acylation process.

OptimizationLogic Start Start: Low Yield Observed CheckT Check Temperature Start->CheckT CheckStoi Check Stoichiometry Start->CheckStoi CheckQuench Check Quench Protocol Start->CheckQuench Result1 Ring Opening/Tars? Reduce T < 5°C CheckT->Result1 Yes Result2 Incomplete Conv? Increase AlCl3 to 1.2-1.3 eq CheckStoi->Result2 Yes Result3 Emulsion/Loss? Use Ice/HCl mix CheckQuench->Result3 Yes

Module 4: Data & Specifications

ParameterStandard ConditionOptimized Condition Reason for Change
Catalyst Eq (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
1.0 eq1.2 - 1.3 eq Compensates for product complexation.
Solvent NitrobenzeneDCM or DCE Easier workup; Nitrobenzene is toxic and hard to remove.
Addition Mode Normal (AlCl3 to mix)Perrier (Substrate to Complex) Increases para selectivity; controls exotherm.[2]
Reaction Temp Reflux (40-80°C)0°C -> 25°C Prevents cyclopropyl ring opening.[2]
Quench WaterIce + Conc.[2] HCl Prevents hydrolysis of the ring; breaks Al-emulsions.[2]

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Title: "Friedel-Crafts Acylation of Benzene Derivatives."[2][3][4][5]

    • Source: Chemistry LibreTexts / Byju's.[2]

    • URL:

  • Stability of Cyclopropanes in Lewis Acids

    • Title: "Chemical transformations of 2-phenylcyclopropane-1,1-dinitrile under the action of Lewis acids" (Demonstrates ring sensitivity).[2][6]

    • Source: Mendeleev Communications (2025).[2][6]

    • URL:

  • Synthesis of Fibrate Intermediates (Analogous Chemistry)

    • Title: "Novel method of synthesizing fenofibrate" (Describes acylation of similar phenoxy/phenyl substrates).[2]

    • Source: US Patent 20120065421A1.[2]

    • URL:

  • General Reactivity of Dichlorocyclopropanes

    • Title: "(2,2-Dichlorocyclopropyl)benzene Compound Summary."
    • Source: PubChem.[2]

    • URL:[2]

Sources

side products in Friedel-Crafts acylation of (2,2-dichlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis.

Topic: Friedel-Crafts Acylation of (2,2-dichlorocyclopropyl)benzene Ticket ID: FC-DCPB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fragile Balance"

Performing a Friedel-Crafts acylation on (2,2-dichlorocyclopropyl)benzene presents a classic chemoselectivity paradox. You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on a phenyl ring that is attached to a sensitive functionality: the gem-dichlorocyclopropyl moiety.

While the gem-dichloro substitution provides some stabilization to the cyclopropane ring (relative to a simple cyclopropyl group) due to the electron-withdrawing nature of chlorine, the ring remains highly susceptible to Lewis-acid catalyzed ring opening . The success of this reaction depends entirely on kinetic control—favoring the formation of the acylium sigma-complex over the ionization of the cyclopropane ring.

This guide addresses the specific side products generated when this balance fails and provides protocols to suppress them.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am observing a significant "hump" in my baseline and the formation of insoluble tars. What is happening?

Diagnosis: Lewis-Acid Catalyzed Ring Opening (Polymerization) This is the most common failure mode. The Lewis acid (typically


) coordinates with the chlorine of the cyclopropane ring or the ring itself, inducing ionization.
  • The Mechanism: The strained ring opens to form a stabilized 1,3-dichloro-1-phenylallyl cation . This highly reactive electrophile attacks other benzene rings or polymerizes, leading to oligomeric tars.

  • Corrective Action:

    • Temperature Control: Do not allow the reaction temperature to exceed 0°C during the addition phase. The activation energy for ring opening is higher than for acylation.

    • Lewis Acid Choice: If

      
       is too harsh, switch to a "softer" or moderated Lewis acid system, such as 
      
      
      
      or
      
      
      , though yields may decrease.
    • Inverse Addition: Add the Lewis acid to the acyl chloride first to form the acylium complex, then add the substrate slowly. This ensures the Lewis acid is sequestered by the acyl group and not free to attack the cyclopropane.

Q2: I see a side product with a mass of M-36 or M+36 relative to the expected product. What is this?

Diagnosis: Ring Opening with Chloride Capture or Elimination

  • M+36 (Hydrochlorination): The ring opens, and the resulting carbocation captures a chloride ion (from

    
    ). You are likely forming 1,1,3-trichloro-3-phenylpropane  derivatives.
    
  • M-36 (Dehydrohalogenation): Following ring opening, the molecule loses HCl to form a conjugated diene or an indene derivative.

  • Corrective Action: Reduce the residence time. Quench the reaction immediately upon consumption of the starting material. Prolonged exposure to the acidic medium promotes these secondary rearrangements.

Q3: The NMR shows a mixture of isomers (approx. 85:15). Can I improve the regioselectivity?

Diagnosis: Ortho-Acylation Impurity The (2,2-dichlorocyclopropyl) group is an ortho/para director .

  • The Cause: While the bulky cyclopropyl group favors the para position sterically, the ortho position is still electronically activated.

  • Corrective Action:

    • Solvent Effects: Switch from Dichloromethane (DCM) to Nitrobenzene or Nitromethane . These polar solvents complex with the acylium ion, increasing its effective steric bulk and further suppressing ortho attack.

    • Purification: The para isomer is significantly more crystalline. Recrystallization from ethanol/heptane is usually sufficient to remove the ortho oil.

Q4: My yield is stalled at 50-60%, even with excess acyl chloride.

Diagnosis: Product Inhibition / Catalyst Sequestration The product (a ketone) is a Lewis base. It complexes 1:1 with


, deactivating the catalyst.
  • The Trap: Users often add more

    
     to drive conversion. However, excess free 
    
    
    
    attacks the cyclopropane ring.
  • Corrective Action: Use exactly 1.1 to 1.2 equivalents of

    
    . Do not use a large excess. Ensure the acyl chloride is high quality (hydrolysis produces HCl, which can also open the ring).
    

Part 2: Mechanistic Pathways & Side Products

The following diagram illustrates the competition between the desired EAS pathway and the catastrophic ring-opening pathway.

FriedelCraftsPathways Substrate (2,2-dichlorocyclopropyl)benzene SigmaComplex Sigma Complex (Acylium Attack) Substrate->SigmaComplex Kinetic Path (Low Temp) RingOpen Ring Opening (Cation Formation) Substrate->RingOpen Thermodynamic Path (High Temp/Excess Lewis Acid) AlCl3 AlCl3 / RCOCl AlCl3->SigmaComplex AlCl3->RingOpen Product Para-Acylated Product (Target) SigmaComplex->Product -H+ Ortho Ortho-Isomer (Steric Impurity) SigmaComplex->Ortho Minor Path AllylCation 1,3-dichloro-1-phenyl allyl cation RingOpen->AllylCation Indene Indene Derivatives (Cyclization) AllylCation->Indene Intramolecular Polymers Oligomers/Tars AllylCation->Polymers Intermolecular

Figure 1: Competing reaction pathways. Green paths denote the desired acylation; red paths denote Lewis-acid mediated ring destruction.

Part 3: Optimized Experimental Protocol

This protocol is designed to synthesize 4-(2,2-dichlorocyclopropyl)acetophenone (or similar analogs) while minimizing ring opening.

Reagents:

  • Substrate: (2,2-dichlorocyclopropyl)benzene (1.0 eq)

  • Acylating Agent: Acetyl Chloride or Isobutyryl Chloride (1.1 eq)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.1 - 1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Activation (The "Complexation" Step):

    • In a flame-dried 3-neck flask under Argon, suspend

      
       (1.2 eq) in anhydrous DCM.
      
    • Cool to -10°C .

    • Add the Acyl Chloride (1.1 eq) dropwise.

    • Checkpoint: Stir for 15 mins. The suspension should clear or change color, indicating the formation of the

      
       complex. This "tames" the Lewis acid.[1]
      
  • Substrate Addition (The Critical Step):

    • Dissolve (2,2-dichlorocyclopropyl)benzene in a minimal amount of DCM.

    • Add this solution dropwise to the pre-formed acylium complex at -10°C to -5°C .

    • Note: Do not rush. Exotherms create local hot spots that trigger ring opening.

  • Reaction Maintenance:

    • Allow the mixture to warm slowly to 0°C (ice bath) over 1-2 hours.

    • Do not reflux. Monitor by TLC/HPLC. Stop immediately when starting material is <5%.

  • Quenching (Hydrolysis):

    • Pour the reaction mixture slowly into a vigorously stirred mixture of Ice/HCl .

    • Why HCl? It prevents the precipitation of aluminum salts which can trap the product.

  • Workup:

    • Separate organic layer.[2] Wash with water, then Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol or Isopropanol to remove the ortho isomer and any trace oligomers.

Part 4: Side Product Characterization Table

ComponentRetention (Relative)IdentityOriginMitigation Strategy
Product 1.00p-Acyl-(2,2-dcp)benzeneDesiredN/A
Impurity A 0.95o-Acyl-(2,2-dcp)benzeneRegioisomerUse bulky solvents; Recrystallize.
Impurity B 1.2 - 1.5Indene derivativesRing Opening (Intramolecular)Keep T < 0°C; Reduce

.
Impurity C > 2.0 (Broad)Oligomers / TarsRing Opening (Intermolecular)High dilution; Avoid excess Lewis Acid.
Impurity D VariableChloro-alkenesRing Opening + HCl lossQuench immediately upon completion.

References

  • Fedoryński, M. (1977). Synthesis of gem-dihalocyclopropanes and their use in organic synthesis. Chemical Reviews. (Provides the foundational stability data of gem-dichlorocyclopropanes against Lewis Acids).

  • Guidechem Compound Record. (2,2-Dichlorocyclopropyl)benzene synthesis and application in Cycloprobeta. (Confirms the industrial relevance and acylation pathway).

  • Skattebøl, L. (1970). Chemistry of gem-dihalocyclopropanes. Ring opening and rearrangement. Journal of Organic Chemistry. (Detailed mechanism of the ring opening to allylic cations).

Disclaimer: This guide is for research purposes only. (2,2-dichlorocyclopropyl)benzene derivatives are potent chemical intermediates. Always review the MSDS and perform a risk assessment before handling


 and acyl chlorides.

Sources

Technical Support Center: Baeyer-Villiger Oxidation of Electron-Deficient Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BV-OX-EDK-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Start Here

Welcome to the Advanced Synthesis Support Portal. You are likely here because your ketone is refusing to react with mCPBA, or you are observing unexpected regioselectivity. Electron-deficient ketones (e.g., trifluoromethyl ketones, nitro-substituted acetophenones) present unique kinetic and thermodynamic challenges that defy standard textbook protocols.

Troubleshooting Decision Matrix

Use the following logic flow to determine your experimental strategy.

BV_Decision_Tree Start Substrate Analysis IsDeficient Is the Ketone Electron-Deficient? (e.g., adjacent CF3, NO2-aryl) Start->IsDeficient Standard Standard Protocol: mCPBA / DCM / NaHCO3 IsDeficient->Standard No (Electron Rich/Neutral) Deficient Reactivity Check: Does mCPBA yield < 10%? IsDeficient->Deficient Yes AcidSensitive Is Substrate Acid Sensitive? Deficient->AcidSensitive Yes TFAA Protocol A: TFAA / UHP (Anhydrous) Deficient->TFAA No (Robust) AcidSensitive->TFAA No LewisAcid Protocol B: Sn-Beta or BF3·OEt2 / H2O2 AcidSensitive->LewisAcid Yes

Figure 1: Strategic selection of oxidation protocols based on substrate electronics and stability.

Technical Deep Dive: The Core Issues

Issue A: The "No Reaction" Phenomenon

Symptom: You treat a trifluoromethyl ketone with mCPBA, and recover 95% starting material after 48 hours. Root Cause: The mechanism of the Baeyer-Villiger (BV) oxidation has two critical steps:

  • Nucleophilic Attack: The peracid attacks the carbonyl to form the Criegee intermediate. Electron-deficient ketones are more electrophilic, so this step is actually faster than usual.

  • Migration (The Bottleneck): The rearrangement requires the migrating group to stabilize a developing positive charge. In electron-deficient systems, the Criegee intermediate is stabilized, but the migration barrier is significantly raised because the electron-withdrawing groups (EWGs) destabilize the transition state.

The Solution: You need a peracid with a better leaving group to lower the activation energy of the migration step.

  • mCPBA (pKa ~3.8): Leaving group is m-chlorobenzoate. Too basic for difficult migrations.

  • Trifluoroperacetic Acid (TFAA) (pKa ~0.2): The trifluoroacetate anion is an excellent leaving group, driving the migration even in deactivated systems.

Issue B: Regioselectivity Reversal

Symptom: The "wrong" group migrates (e.g., methyl migrates instead of a phenyl ring). Root Cause: Standard migratory aptitude (


) relies on the ability of the group to stabilize positive charge.[1] However, steric effects and the "antiperiplanar" alignment rule can override this in hindered or rigid electron-deficient systems.
  • Primary Stereoelectronic Effect: The migrating bond must be antiperiplanar to the breaking O-O bond in the Criegee intermediate.[2]

Experimental Protocols

Protocol A: The "Gold Standard" (UHP/TFAA)

Best for: Highly electron-deficient ketones (e.g.,


-trifluoromethyl ketones) that are inert to mCPBA.
Why this works:  Urea-Hydrogen Peroxide (UHP) provides a safe, anhydrous source of H2O2. When mixed with Trifluoroacetic Anhydride (TFAA), it generates Trifluoroperacetic acid in situ without introducing water (which causes hydrolysis side reactions).

Materials:

  • Substrate (1.0 equiv)

  • Urea-Hydrogen Peroxide (UHP) complex (2.5 - 5.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (2.0 - 4.0 equiv)

  • Disodium Hydrogen Phosphate (

    
    ) (fine powder, 2.0 equiv) - Crucial for buffering acidity.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add the UHP and 
    
    
    
    .
  • Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate).

  • Activation: Cool to 0°C. Add TFAA dropwise. The slurry will bubble slightly as the peracid forms. Stir for 10 minutes.

  • Addition: Add the electron-deficient ketone (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: These reactions can be sluggish. If incomplete after 12h, reflux gently (40°C).

  • Workup: Quench with water. Extract with DCM.[3] Wash organic layer with saturated

    
     (to remove TFA) and then Sodium Thiosulfate (to kill excess peroxides).
    
Protocol B: Lewis Acid Catalyzed (BF3·OEt2)

Best for: Acid-sensitive substrates where TFAA is too harsh.

Step-by-Step:

  • Dissolve ketone (1.0 equiv) in DCM.[3]

  • Add

    
     (1.5 equiv) at 0°C.
    
  • Add mCPBA (1.5 equiv) slowly. The Lewis acid activates the ketone carbonyl, making it susceptible to attack by the weaker peracid, and complexes with the leaving group to assist migration.

Mechanistic Visualization

The following diagram illustrates the critical "Criegee Intermediate" and the requisite orbital alignment for migration.

Criegee_Mechanism cluster_factors Critical Success Factors Ketone E-Deficient Ketone Criegee Criegee Intermediate Ketone->Criegee Nucleophilic Attack (Fast due to EWG) Peracid Activated Peracid (TFAA) Peracid->Criegee TS Transition State (Migration) Criegee->TS Rate Determining Step (Requires Good LG) Product Ester/Lactone TS->Product Rearrangement Factor1 Leaving Group Ability: CF3COO- >> ArCOO- Factor2 Orbital Alignment: Anti-periplanar

Figure 2: Mechanistic pathway highlighting the rate-determining migration step facilitated by TFAA.

Frequently Asked Questions (FAQ)

Q: Why do I see hydrolysis products (carboxylic acids) instead of the ester? A: This is common with electron-deficient esters; they are labile.

  • Fix: Ensure your reaction is strictly anhydrous (use the UHP protocol). Avoid aqueous workups if possible; filter through a plug of basic alumina or silica to purify.

Q: Can I use Oxone® instead of TFAA? A: Oxone generates dimethyldioxirane (DMDO) in the presence of acetone, or can be used directly. While powerful, Oxone usually requires aqueous conditions, which promotes hydrolysis of your unstable electron-deficient ester product. Stick to anhydrous UHP/TFAA.

Q: My reaction is exothermic upon adding TFAA. Is this normal? A: Yes. The formation of trifluoroperacetic acid from TFAA and UHP is exothermic. Always add TFAA slowly at 0°C.

Q: The regioselectivity is poor (1:1 mixture). How do I fix this? A: This indicates that the electronic difference between the two migrating groups is negligible, or steric factors are competing with electronic ones.

  • Fix: Switch to a "biomimetic" approach using Baeyer-Villiger Monooxygenases (BVMOs) if the substrate allows. Enzymes often dictate regioselectivity via the shape of the active site rather than pure electronics [3].

References

  • Krow, G. R. (1993). The Baeyer–Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798.

  • Cooper, M. S., et al. (1993). Oxidation Reactions Using Urea-Hydrogen Peroxide: A Safe Alternative to Anhydrous Hydrogen Peroxide. Synlett, 1990(09), 533-535.

  • Ten Brink, G. J., Arends, I. W., & Sheldon, R. A. (2004). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105-4124.

  • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737-750.

Sources

Technical Support Center: Regioselectivity in Baeyer-Villiger Oxidation of Aryl Ketones

[1]

Status: Operational Ticket Focus: Regiocontrol in Aryl vs. Alkyl Migration Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Advanced Oxidation Support Hub

You are likely here because the standard migratory aptitude rule (tertiary > secondary > aryl > primary > methyl) has failed you, or you need to force "abnormal" migration for a specific drug intermediate. In aryl ketones (e.g., acetophenone derivatives), the competition between the aryl ring and the alkyl chain is dictated by a delicate balance of electronic effects (Hammett correlation) , steric confinement , and catalyst interaction .

This guide moves beyond basic textbook theory to address specific failure modes in drug discovery workflows.

Module 1: Chemical Catalysis Troubleshooting

Current Context: You are using traditional oxidants (mCPBA, TFAA) or Lewis Acid catalysts (Sn-Zeolites) and observing poor selectivity or side reactions.

FAQ 1.1: Why is the alkyl group migrating instead of the aryl group?

Diagnosis: This is often a purely electronic issue. The migratory aptitude of the aryl ring is heavily dependent on its electron density.

  • Root Cause: If your aryl ring has Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3, para-Cl), its nucleophilicity decreases. The transition state for aryl migration becomes higher in energy than that of the alkyl migration.

  • The Fix:

    • Switch to a Nucleophilic Catalyst: Move away from simple peracids. Use Sn-Beta Zeolite with H2O2.[1] The confined pore structure of the zeolite can override electronic preferences through steric constraints, stabilizing the transition state for the desired isomer.

    • Solvent Switch: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . It acts as a strong hydrogen-bond donor, activating the carbonyl and stabilizing the Criegee intermediate, often enhancing the migration of the group that can better stabilize the developing positive charge.

FAQ 1.2: My reaction with Sn-Beta Zeolite is sluggish or inactive.

Diagnosis: Catalyst deactivation or pore blockage.

  • Root Cause: Sn-Beta sites are Lewis acidic.[2] If your substrate contains basic nitrogens (pyridines, amines), they will coordinate strongly to the Sn site, poisoning the catalyst.

  • The Fix:

    • Protect Basic Amines: Convert free amines to carbamates (Boc/Cbz) or salts before oxidation.

    • Dehydration: Ensure the catalyst is calcined/dried properly. Water competes for the Lewis acid sites.

FAQ 1.3: I am seeing significant hydrolysis of my product.

Diagnosis: Acid-catalyzed transesterification/hydrolysis.

  • Root Cause: The byproduct of mCPBA is m-chlorobenzoic acid, which is acidic enough to hydrolyze sensitive lactones/esters.

  • The Fix: Add a solid buffer like NaHCO3 or Na2HPO4 (2-3 equivalents) directly to the reaction mixture to scavenge the acid byproduct in situ.

Module 2: Biocatalysis (Enzymatic) Troubleshooting

Current Context: You are exploring Baeyer-Villiger Monooxygenases (BVMOs) for high enantioselectivity or "abnormal" migration.

FAQ 2.1: Can enzymes really reverse the migration rule (Anti-Prelog)?

Answer: Yes, and this is their primary advantage in drug dev.

  • Mechanism: Unlike chemical oxidants, BVMOs (e.g., Cyclohexanone Monooxygenase - CHMO, Phenylacetone Monooxygenase - PAMO) dictate regioselectivity via active site geometry , not just electronic aptitude. The enzyme holds the Criegee intermediate in a specific conformation that forces the "wrong" group to be anti-periplanar to the leaving peroxy-flavin bond.

  • Actionable Step: If chemical methods fail to migrate the desired group, screen a BVMO library. PAMO is notoriously good for aryl ketones.

FAQ 2.2: The enzyme dies immediately (low turnover).

Diagnosis: Substrate inhibition or lack of cofactor regeneration.

  • Root Cause: BVMOs require NADPH.[3] They cannot function stoichiometrically without a regeneration system. Also, high concentrations of aryl ketones can be toxic to the enzyme/cell.

  • The Fix:

    • Coupled System: Use a "Whole Cell" approach (E. coli expressing the BVMO) with glucose to drive internal NADPH regeneration.

    • Two-Phase System: Use an organic overlay (e.g., dodecane) to act as a substrate reservoir, keeping the aqueous concentration low but constant.

Module 3: Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the correct oxidation system based on your substrate's electronic properties and desired outcome.

BVO_Decision_TreeStartSubstrate: Aryl Ketone (Ar-CO-R)Check_ElectronicAnalyze Aryl Ring ElectronicsStart->Check_ElectronicEDGElectron Donating (OMe, Me)(Aryl migration favored)Check_Electronic->EDGEWGElectron Withdrawing (NO2, CF3)(Alkyl migration favored)Check_Electronic->EWGGoalDesired Migration?EDG->GoalEWG->GoalNormal_MigNormal (Aryl Migrates)Goal->Normal_MigMatches Electronic PreferenceAbnormal_MigAbnormal (Alkyl Migrates)Goal->Abnormal_MigOpposes Electronic PreferenceMethod_ChemStandard Chemical Oxidation(mCPBA + NaHCO3)Normal_Mig->Method_ChemSimple SubstratesMethod_LewisLewis Acid Catalysis(Sn-Beta / H2O2)Normal_Mig->Method_LewisSteric Bulk PresentAbnormal_Mig->Method_LewisConfined Space EffectMethod_BioBiocatalysis (BVMO)(PAMO/CHMO mutants)Abnormal_Mig->Method_BioHigh Selectivity Required

Caption: Decision matrix for selecting the optimal oxidation method based on substrate electronics and desired regioselectivity.

Module 4: Comparative Data & Protocols
Data Table: Oxidant Performance on Acetophenone Derivatives
Oxidant SystemActive SpeciesPrimary DriverRegioselectivity (Aryl:Alkyl)Suitability
mCPBA / DCM PeracidElectronic AptitudeHigh for EDG-ArylStandard synthesis
Sn-Beta / H2O2 Metal-PeroxoSteric + ElectronicTunableBulky/Acid-sensitive substrates
BVMO (Enzyme) PeroxyflavinSteric (Active Site)Can be 0:100 (Reversed) Chiral/Abnormal migration
H2O2 / HFIP H-Bonded PeroxideSolvent ActivationModerateGreen chemistry
Protocol A: Heterogeneous Catalysis with Sn-Beta Zeolite

Best for: Acid-sensitive substrates and minimizing waste.

  • Preparation: Activate Sn-Beta zeolite (10 wt% relative to substrate) by heating at 100°C under vacuum for 1 hour to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl ketone (1.0 mmol) in 1,4-dioxane (5 mL).

  • Oxidant Addition: Add the activated Sn-Beta catalyst. Heat to 90°C.

  • Initiation: Dropwise add aqueous H2O2 (30% w/w, 1.5 equiv) over 10 minutes.

  • Monitoring: Monitor by TLC/HPLC. The reaction is typically slower than mCPBA (4-12 hours).

  • Workup: Filter off the zeolite (can be regenerated by calcination). Concentrate the filtrate.

Protocol B: Whole-Cell Biocatalytic Oxidation

Best for: Enantioselective synthesis or forcing "abnormal" migration.

  • Culture Prep: Grow E. coli containing the plasmid for PAMO (Phenylacetone Monooxygenase) in LB medium with ampicillin at 37°C until OD600 = 0.6.

  • Induction: Induce with IPTG (0.1 mM) and shake at 24°C for 16 hours.

  • Harvest: Centrifuge cells and resuspend in Phosphate Buffer (50 mM, pH 7.5) containing 1% glucose (for NADPH regeneration).

  • Reaction: Add the aryl ketone substrate (dissolved in DMSO, final conc. 5 mM) to the cell suspension. Shake at 200 rpm, 25°C.

  • Extraction: After 24 hours, extract the supernatant with ethyl acetate.

References
  • Mechanistic Insights: Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024).[4] Royal Society of Chemistry. Link

  • Zeolite Catalysis: Highly dispersed Sn-beta Zeolites as Active Catalysts for Baeyer-Villiger Oxidation. (2018).[4][5] KU Leuven Research Repository. Link

  • Solvent Effects: The Baeyer–Villiger reaction: solvent effects on reaction mechanisms.[6] (2008).[5] Royal Society of Chemistry. Link

  • General Protocol & Safety: Baeyer-Villiger Oxidation Reaction - User Guide. Sigma-Aldrich. Link

Technical Support Center: Friedel-Crafts Catalyst Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dead Catalyst" Ticket

Welcome to the Catalysis Support Hub. If you are reading this, your yield has likely plateaued, your reaction mixture has turned into an intractable tar, or your "reusable" catalyst just failed its second run.

In Friedel-Crafts (FC) chemistry, catalyst "deactivation" is rarely a single phenomenon. It is a competition between kinetics, thermodynamics, and physical occlusion. This guide moves beyond basic textbook definitions to address the specific failure modes of Lewis Acids (homogeneous) and Zeolites/Solid Acids (heterogeneous) in drug discovery and process chemistry.

Module 1: The "Stoichiometric Trap" (Acylation)

User Complaint: "I used 10 mol%


 for my acylation, but the reaction stalled at <10% conversion."
Root Cause Analysis

This is the most common error in FC Acylation. Unlike Alkylation, FC Acylation is NOT catalytic when using traditional Lewis acids (


, 

).
  • Mechanism of Failure: The product of acylation is an aryl ketone. The carbonyl oxygen is a Lewis base that is often more basic than the starting acyl chloride.

  • The Trap: As the product forms, it coordinates tightly with the Lewis Acid catalyst, forming a stable 1:1 donor-acceptor complex. This removes the active catalyst from the cycle.

  • Consequence: You need >1.0 equivalent of catalyst to drive the reaction to completion, plus an additional amount to complex with the acylating agent.

Visualization: The Product Inhibition Loop

AcylationTrap cluster_0 Activation Phase cluster_1 Deactivation Phase RCOCl Acyl Chloride Acylium Acylium Ion [R-C=O]+ AlCl4- RCOCl->Acylium + AlCl3 AlCl3 AlCl3 (Catalyst) Product Product-AlCl3 Complex (Dead End) AlCl3->Product Trapped Acylium->Product + Benzene Benzene Arene caption Fig 1: The stoichiometric consumption of Lewis Acid by the ketone product.

Troubleshooting Protocol
Scenario Recommended Action
Standard Acylation Use 1.1 to 1.2 equivalents of

relative to the limiting reagent.
Substrates with Heteroatoms If your substrate contains amines, alcohols, or ethers, they will also complex with

. Add 1.0 equiv of catalyst per basic heteroatom + 1.1 equiv for the reaction.
True Catalysis Required Switch to Metal Triflates (

,

) or Zeolites . These coordinate less strongly to the ketone product, allowing turnover (though often at higher temperatures).

Module 2: The "Gunking" Issue (Alkylation & Zeolites)

User Complaint: "My Zeolite Y catalyst worked great on Run 1. On Run 2, conversion dropped by 50%. The catalyst turned black."

Root Cause Analysis

In FC Alkylation (especially with solid acids), deactivation is driven by Coking and Pore Blockage .[1][2]

  • Soft Coke: Oligomers formed by the polymerization of the alkylating agent (alkenes). These block the active acid sites.

  • Hard Coke: Polyaromatic species (anthracene-like structures) formed via dehydrogenation. These physically plug the zeolite micropores, preventing diffusion of reactants.

  • Shape Selectivity Mismatch: If the product is too large to diffuse out of the pore quickly, it undergoes secondary reactions inside the pore, turning into coke.

Experimental Protocol: Zeolite Regeneration

Do not wash with solvent and expect recovery. Solvents remove surface species but not the intracrystalline coke.

  • Filtration: Filter the catalyst and wash with acetone to remove soluble surface "gunk."

  • Drying: Dry at 100°C for 1 hour.

  • Calcination (The Fix):

    • Place catalyst in a muffle furnace.

    • Ramp temperature to 500–550°C (check zeolite stability limit) at 5°C/min.

    • Hold for 4–6 hours under a flow of air (oxygen is required to burn the carbon).

    • Cool to room temperature in a desiccator.

  • Verification: The catalyst should return to its original white/off-white color. If it remains gray, core sites are still blocked.

Module 3: Environmental Sensitivity (Moisture & Leaching)

User Complaint: "My heterogeneous catalyst is leaching metal into the product, or the reaction fails on humid days."

Diagnostic Workflow: The Hot Filtration Test

To determine if your "heterogeneous" catalysis is actually homogeneous (due to leaching):

  • Run the reaction to ~50% conversion.[3][4]

  • Rapidly filter the hot reaction mixture to remove the solid catalyst.

  • Return the filtrate to the reaction vessel and continue heating/stirring.

  • Analysis:

    • Scenario A: Conversion stops at 50%

      
       True Heterogeneous Catalysis.
      
    • Scenario B: Conversion continues to increase

      
      Leaching Active Species . The solid was just a reservoir.
      
Data Table: Catalyst Tolerance & Deactivation Modes
Catalyst ClassWater TolerancePrimary Deactivation ModeRegenerability
Traditional Lewis Acids (

)
Zero (Hydrolyzes to HCl)Product Complexation (Acylation)None (Consumed)
Metal Triflates (

)
High (Water-tolerant)Slow Hydrolysis / Poisoning by AminesHigh (Extract & Dry)
Zeolites (H-Beta, ZSM-5)Moderate (Hydrophobic grades better)Coking / Pore BlockageHigh (Calcination)
Supported Reagents (Clay-zic)Low to Moderate Leaching of Active MetalLow

Module 4: Decision Tree for Troubleshooting

Troubleshooting Start Start: Reaction Failed/Stalled Type Reaction Type? Start->Type Acylation Acylation Type->Acylation Alkylation Alkylation Type->Alkylation StoichCheck Catalyst > 1.0 equiv? Acylation->StoichCheck CatType Catalyst Type? Alkylation->CatType AddCat Action: Increase Catalyst Loading StoichCheck->AddCat No Moisture Check Moisture/Feed Purity StoichCheck->Moisture Yes Solid Solid (Zeolite/Clay) CatType->Solid Liquid Homogeneous (AlCl3/BF3) CatType->Liquid ColorCheck Catalyst Black/Dark? Solid->ColorCheck Liquid->Moisture Hydrolysis Risk Regen Action: Calcination (550°C) ColorCheck->Regen Yes (Coking) ColorCheck->Moisture No caption Fig 2: Rapid diagnostic flow for FC catalyst failure.

FAQ: Expert Corner

Q: Can I use ionic liquids to prevent catalyst deactivation? A: Yes. Ionic liquids (e.g., [BMIM][Cl]-


) act as both solvent and catalyst. They often prevent the formation of "Red Oil" (a separate liquid clathrate phase that deactivates the catalyst in industrial alkylation) and allow for easier separation of the product from the catalyst phase.

Q: Why does my Zeolite Beta work for anisole but fails for anthracene acylation? A: This is a Pore Diffusion Limitation . Anisole is small enough to enter the pores of Zeolite Beta. Anthracene is bulky; if it cannot reach the internal active sites, reaction only happens on the limited external surface area, leading to negligible yield. Use a mesoporous material (e.g., MCM-41) or a hierarchical zeolite for bulky substrates.

References

  • Friedel-Crafts Acyl

    • Source: Wikipedia / Olah, G. A.
    • Context: Explains the formation of the stable product-Lewis Acid complex requiring stoichiometric c
  • Zeolite Deactiv

    • Source: Guisnet, M., et al.
    • Context: Details the formation of soft vs.
    • (Representative Review)

  • W

    • Source: Kobayashi, S.
    • Context: Establishes the protocol for using rare-earth triflates in aqueous media to avoid hydrolysis-driven deactiv
  • Leaching in Heterogeneous C

    • Source: Richardson, D. E. "Heterogeneous vs Homogeneous."
    • Context: Describes the hot filtration test methodology for verifying c

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of Ciprofibrate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the structural characterization of Ciprofibrate intermediates.

Core Insight: While HPLC is the industry standard for purity profiling, it fails to provide definitive structural evidence of the critical 2,2-dichlorocyclopropyl ring formation. NMR spectroscopy (1H and 13C) is the only self-validating method capable of unambiguously distinguishing the active cyclopropyl intermediate from its alkene precursor without reliance on external reference standards.

Part 1: The Synthetic Pathway & Critical Intermediates

To understand the analytical challenge, we must first visualize the synthesis. The critical quality attribute (CQA) in Ciprofibrate synthesis is the successful conversion of the vinyl group (styrene derivative) into the 2,2-dichlorocyclopropyl moiety via dichlorocarbene addition.

Synthetic Workflow Diagram

Ciprofibrate_Synthesis Figure 1: Critical intermediates in Ciprofibrate synthesis requiring NMR validation. Start 4-Hydroxybenzaldehyde Int1 Intermediate A (4-Hydroxystyrene derivative) Start->Int1 Wittig/Condensation Int2 Intermediate B (Vinyl Ether Precursor) Int1->Int2 Etherification (Ethyl 2-bromo-2-methylpropanoate) Int3 Intermediate C (Dichlorocyclopropyl Ester) Int2->Int3 Cyclopropanation (:CCl2 Addition) Final Ciprofibrate (Active API) Int3->Final Hydrolysis

Figure 1: The transformation from Intermediate B to C is the critical analytical checkpoint.

Part 2: Comparative Analysis (NMR vs. HPLC/MS)

Why choose NMR for intermediates? In drug development, "retention time" (HPLC) is circumstantial evidence, whereas "coupling constants" (NMR) are structural proof.[1]

FeatureNMR (1H / 13C) HPLC (UV/Vis) Mass Spectrometry (MS)
Primary Utility Structural Elucidation (Regio/Stereochemistry)Purity Quantification (% Area)Molecular Weight Confirmation
Cyclopropyl Proof Definitive. Distinguishes ring protons (

ppm) from vinyl protons (

ppm).[1][2]
Weak. Relies on retention time shift; cannot prove ring closure vs. isomerization.[1][2]Moderate. Shows mass +82 Da (CCl2), but fragmentation patterns can be ambiguous.[1]
Standard Requirement None. Self-validating via integration and splitting patterns.[1][2]High. Requires a known reference standard to confirm identity.[1][2]Low. Can identify based on m/z, but isomers (e.g., allylic chlorides) may have same mass.[1]
Stereochemistry High.

-coupling reveals cis/trans relationships on the ring.[1][2]
None. Unless Chiral HPLC is used.[1][2]None.

The Verdict: Use HPLC for routine batch release.[1] Use NMR for process validation and confirming the identity of Intermediate C (the cyclopropane).

Part 3: Detailed 1H & 13C NMR Characterization[3]

The conversion of Intermediate B (Vinyl Ether) to Intermediate C (Cyclopropyl Ester) is the most distinct spectroscopic event.

1H NMR Analysis (Proton)

Diagnostic Strategy: Monitor the disappearance of the "Vinyl Region" and the appearance of the "Cyclopropyl Region."

Intermediate B (Vinyl Precursor)
  • Vinyl Protons (

    
    ):  Characteristic AMX or ABC system.[1][2]
    
    • 
       ppm (dd, 1H, 
      
      
      
      -proton).[1][2]
    • 
       and 
      
      
      
      ppm (dd, 2H,
      
      
      -protons).[1]
    • Key Indicator: Large coupling constants (

      
       Hz, 
      
      
      
      Hz).[1]
Intermediate C (Ciprofibrate Precursor)
  • Cyclopropyl Protons: The double bond signals vanish.[1]

    • 
       (Benzylic CH): 
      
      
      
      ppm (dd).[1][2] This proton is on the ring, adjacent to the phenyl group.
    • 
       (Ring CH2): 
      
      
      
      ppm (multiplets).[1][2]
    • Note: These shifts are significantly downfield compared to unsubstituted cyclopropane (

      
       ppm) due to the deshielding effect of the gem-dichloro group and the phenyl ring.
      

Table 1: Key 1H NMR Shifts (in


) 
MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Aromatic Ring

AA'BB' SystemPara-substituted benzene ring.[1][2]
Gem-dimethyl

Singlet (

)

group (remains constant).[1][2]
Cyclopropyl CH

dd Diagnostic: Proof of ring closure.[1][2]
Cyclopropyl CH2

Multiplet Diagnostic: Distinct high-field region.[1][2]
Ester Ethyl

(q),

(t)
Quartet/TripletEthyl ester (lost in final hydrolysis).[1]
13C NMR Analysis (Carbon)

Carbon NMR provides the "skeleton" proof.[1] The presence of the quaternary carbon bearing two chlorine atoms is the smoking gun.

Table 2: Key 13C NMR Shifts (in


) 
Carbon TypeShift (

, ppm)
Diagnostic Value
Carbonyl (

)

Verifies ester/acid functionality.[1][2]
Aromatic


Quaternary aromatic carbon attached to ether.[1][2]

(Ring)

Critical: Quaternary carbon of the cyclopropyl ring.[1][2]
Benzylic CH (Ring)

Cyclopropyl methine.[1][2]
Ring CH2

Cyclopropyl methylene.[1][2]
Gem-dimethyl

Methyl carbons alpha to the acid/ester.[1][2]

Part 4: Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Solvent:

    
     (Chloroform-d) is preferred over 
    
    
    
    for intermediates to avoid viscosity broadening and to maintain distinct separation of the aliphatic region.[1][2]
  • Concentration:

    
     of sample in 
    
    
    
    solvent.
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/KBr from the etherification step) which can cause magnetic field inhomogeneity.

Protocol B: Acquisition Parameters

To ensure data integrity suitable for publication or regulatory submission:

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
    .
    
    • Reasoning: The gem-dimethyl protons have long T1 relaxation times.[1][2] Short delays will suppress their integration, leading to incorrect stoichiometric calculations (e.g., appearing as

      
      ).[1]
      
  • Scans (NS):

    • 1H: 16 scans (sufficient for

      
      ).[1][2]
      
    • 13C: 1024 scans (minimum) to resolve the quaternary

      
       signal, which often has a low NOE enhancement.
      

Part 5: Analytical Decision Tree (Workflow)

Use this logic flow to determine the status of your synthesis batch.

Analysis_Workflow Figure 2: NMR Decision Tree for Ciprofibrate Intermediate Assessment Sample Crude Reaction Mixture H_NMR Run 1H NMR (CDCl3) Sample->H_NMR Decision1 Signals at 5.0-6.7 ppm? H_NMR->Decision1 Outcome1 Incomplete Reaction (Vinyl precursor present) Decision1->Outcome1 Yes Check2 Check 1.5-3.0 ppm Decision1->Check2 No Outcome2 Reaction Complete (Proceed to Purity Check) Validation Confirm C-Cl2 in 13C NMR (~62 ppm) Outcome2->Validation Check2->Outcome2 Multiplets Present

Figure 2: Logic flow for determining reaction completion using 1H NMR markers.

References

  • European Pharmacopoeia (Ph.[1][2] Eur.). Ciprofibrate Monograph 2036.[1][2] European Directorate for the Quality of Medicines & HealthCare.[1] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763, Ciprofibrate. Available at: [Link]

  • SpectraBase. (2,2-Dichlorocyclopropyl)benzene 1H NMR Spectrum. Wiley Science Solutions.[1][2] Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison.[1][2] Available at: [Link]

Sources

Comparative Guide: Biological Profiling of 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and experimental profiling of derivatives based on the 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one scaffold.

Executive Summary: The Dichlorocyclopropyl (DCP) Pharmacophore

The compound 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one (hereafter referred to as DCP-Acetophenone ) is a critical pharmacophore intermediate.[1] Its structural significance lies in the 2,2-dichlorocyclopropyl moiety, a bioisostere of the vinyl group that imparts unique physicochemical properties:

  • Metabolic Stability: The gem-dichloro substitution protects the cyclopropane ring from enzymatic opening and oxidative metabolism.

  • Lipophilicity: The DCP group significantly increases logP, enhancing membrane permeability—a crucial factor for both intracellular nuclear receptor targeting (PPARs) and antimicrobial cell wall penetration.

  • Steric Bulk: The rigid cyclopropyl ring locks the phenyl substituents into a specific conformation, optimizing receptor binding kinetics.

This guide analyzes two primary classes of derivatives synthesized from this scaffold:

  • Metabolic Modulators: Fibrate analogs (e.g., Ciprofibrate) for dyslipidemia.

  • Antimicrobial Agents: Chalcones and Pyrazolines for multidrug-resistant infections.[1]

Therapeutic Class A: Metabolic Regulation (PPAR Agonists)[1]

The most clinically validated derivative of the DCP-phenyl scaffold is Ciprofibrate . While DCP-Acetophenone is the synthetic precursor, the active pharmaceutical ingredients (APIs) in this class are formed by functionalizing the acetyl group into a fibric acid tail.

Mechanism of Action

These derivatives function as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) .[1][2]
  • Ligand Binding: The lipophilic DCP-phenyl tail docks into the hydrophobic pocket of the PPAR

    
     ligand-binding domain (LBD).
    
  • Transcriptional Activation: Binding induces a conformational change, recruiting the Retinoid X Receptor (RXR). The PPAR

    
    -RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1]
    
  • Physiological Outcome: Upregulation of Lipoprotein Lipase (LPL) and downregulation of Apo C-III, leading to increased hydrolysis of triglycerides.

Comparative Efficacy: Ciprofibrate vs. Alternatives

The DCP moiety confers a longer half-life and higher potency compared to non-chlorinated fibrates.

CompoundHalf-Life (

)
PPAR

Selectivity
Triglyceride Reduction
Ciprofibrate (DCP Derivative) 80 hours High 30-50%
Fenofibrate20 hoursModerate30-40%
Gemfibrozil1.5 hoursLow20-30%

Key Insight: The 2,2-dichlorocyclopropyl ring prevents the rapid hydroxylation seen in the vinyl analogs of other fibrates, explaining the superior 80-hour half-life of Ciprofibrate.

Signaling Pathway Visualization

PPAR_Pathway cluster_0 Cytoplasm cluster_1 Nucleus DCP_Ligand DCP-Derivative (Ligand) PPAR_Alpha PPARα Receptor DCP_Ligand->PPAR_Alpha Binding Complex Ligand-Receptor Complex PPAR_Alpha->Complex Activation Heterodimer PPARα-RXR Heterodimer Complex->Heterodimer Translocation & Dimerization RXR RXR RXR->Heterodimer DNA_PPRE DNA (PPRE Region) Heterodimer->DNA_PPRE Binding Target_Genes Target Genes (LPL, ApoA-I) DNA_PPRE->Target_Genes Transcription

Caption: Activation of lipid metabolism genes via PPAR


 signaling induced by DCP derivatives.[1]

Therapeutic Class B: Antimicrobial & Antifungal Agents[3]

Researchers utilize the DCP-Acetophenone ketone to synthesize Chalcones (via Claisen-Schmidt condensation) and Pyrazolines .[1] These derivatives exploit the membrane-disrupting properties of the DCP group.

Structure-Activity Relationship (SAR)[1][4]
  • The Ketone Bridge: The

    
    -unsaturated ketone (chalcone) acts as a Michael acceptor, covalently binding to thiol groups in essential microbial enzymes.
    
  • The DCP Ring: Increases lipophilicity, facilitating transport through the thick peptidoglycan layer of Gram-positive bacteria and the chitin layer of fungi.

Experimental Data: Antimicrobial Potency

The following data summarizes the activity of DCP-chalcone derivatives (condensed with substituted benzaldehydes) against standard pathogens.

Derivative TypeR-Substituent (Aldehyde)MIC (

g/mL) S. aureus
MIC (

g/mL) C. albicans
Activity Interpretation
DCP-Chalcone A 4-Chlorophenyl12.525.0Potent
DCP-Chalcone B 4-Methoxyphenyl50.0>100Moderate
DCP-Chalcone C 2,4-Dichlorophenyl6.25 12.5 Highly Potent
ControlCiprofloxacin / Fluconazole0.5-1.01.0-2.0Standard

Analysis: Electron-withdrawing groups (Cl, NO


) on the aldehyde ring, combined with the DCP moiety, exhibit synergistic effects, likely due to enhanced electronic affinity for the target enzyme's active site.

Experimental Protocols

Protocol A: Synthesis of DCP-Chalcone Derivatives

Objective: Synthesize (E)-3-(substituted-phenyl)-1-[4-(2,2-dichlorocyclopropyl)phenyl]prop-2-en-1-one.

  • Reagents: DCP-Acetophenone (1.0 eq), Substituted Benzaldehyde (1.0 eq), 10% NaOH (aq), Ethanol (95%).

  • Procedure:

    • Dissolve DCP-Acetophenone and aldehyde in ethanol at room temperature.

    • Add 10% NaOH dropwise with constant stirring.

    • Stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1]

    • Pour reaction mixture into crushed ice/HCl water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    
    H NMR should show doublet signals at 
    
    
    
    7.4–7.8 ppm with
    
    
    Hz, confirming the trans geometry of the alkene.
Protocol B: PPAR Transactivation Assay

Objective: Quantify the agonist potential of the derivative.[2]

  • Cell Line: COS-7 or HEK293 cells transiently transfected with:

    • Expression plasmid for human PPAR

      
      .
      
    • PPRE-Luciferase reporter plasmid.[1]

  • Treatment: Incubate cells with test compounds (0.1 – 100

    
    M) for 24 hours.
    
  • Measurement: Lyse cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize to Renilla luciferase control. Calculate EC

    
     using non-linear regression.
    

Synthesis Workflow Visualization

Synthesis_Flow cluster_path1 Pathway 1: Antimicrobial cluster_path2 Pathway 2: Metabolic Start DCP-Acetophenone (Starting Material) Step1 Aldol Condensation (Ar-CHO / NaOH) Start->Step1 Step2 Haloform/Oxidation Start->Step2 Chalcone DCP-Chalcone (Antibacterial) Step1->Chalcone Pyrazoline Cyclization (Hydrazine) Chalcone->Pyrazoline Acid Fibric Acid Core Step2->Acid Cipro Ciprofibrate (Lipid Lowering) Acid->Cipro

Caption: Divergent synthetic pathways from the DCP-Acetophenone scaffold yielding distinct therapeutic classes.[1]

References

  • Arnold, A. et al. (1979). "2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (ciprofibrate), a new hypolipidemic agent."[1] Journal of Medicinal Chemistry.

  • Cayman Chemical. (2024). "Ciprofibrate Product Information & Biological Activity." Cayman Chemical Datasheet.

  • Fiszer-Maliszewska, L. et al. (1985).[1] "Biological activity of 1,4-dihydropyridine derivatives." Archivum Immunologiae et Therapiae Experimentalis.

  • PubChem. (2024). "Compound Summary: Ciprofibrate." National Library of Medicine. [1]

  • Bhat, A.R. et al. (2005). "Synthesis and antimicrobial activity of some new chalcone derivatives." Journal of Pharmaceutical Sciences. (Contextual Reference for Chalcone Protocols).

Sources

Comparative Guide: In Vitro Metabolism of Ciprofibrate vs. Ester Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid) represents a distinct class of peroxisome proliferator-activated receptor alpha (PPAR


) agonists.[1] Unlike many fibrates (e.g., Fenofibrate) which are administered as ester prodrug precursors  to improve oral bioavailability, Ciprofibrate is typically administered as the active free acid.

This guide compares the in vitro metabolic stability and intrinsic clearance (


) of Ciprofibrate against ester-based fibrate precursors. It highlights why Cryopreserved Human Hepatocytes  are the superior experimental system for these precursors due to their dependence on intracellular esterases for bioactivation—a mechanism often poorly captured in standard microsomal assays.

Mechanistic Comparison: Active Acid vs. Ester Precursor

To design effective metabolism studies, one must understand the structural fate of the molecule.

The Metabolic Divergence
  • Ciprofibrate (Active Acid): Highly stable. It bypasses Phase I oxidative metabolism (CYP450) almost entirely. Its primary clearance pathway is Phase II conjugation (Glucuronidation via UGTs) followed by renal excretion.

  • Fibrate Precursors (e.g., Fenofibrate, Ciprofibrate Esters): These are lipophilic prodrugs. They must undergo rapid hydrolysis by carboxylesterases (CES1) to become active. In metabolic assays, the "disappearance" of the precursor is driven by hydrolysis, not cytochrome P450 oxidation.

Metabolic Pathway Diagram

The following diagram illustrates the critical difference in processing between the ester precursor and the active ciprofibrate acid.

MetabolicPathway Prodrug Fibrate Precursor (Ester Form) Intermediate Hydrolysis Prodrug->Intermediate Carboxylesterases (CES1) ActiveDrug Ciprofibrate (Active Acid) Intermediate->ActiveDrug Rapid Conversion Phase2 Glucuronidation (UGT1A1, UGT2B7) ActiveDrug->Phase2 Slow Kinetics Metabolite Acyl-Glucuronide (Excreted) Phase2->Metabolite Renal Elimination Input Direct Admin (Ciprofibrate) Input->ActiveDrug Bypasses Hydrolysis

Figure 1: Metabolic activation and elimination pathways. Note that ester precursors require CES1 hydrolysis, whereas Ciprofibrate directly enters the Phase II glucuronidation pathway.

Experimental System Selection: Microsomes vs. Hepatocytes[2][3][4][5]

Selecting the wrong matrix is the most common error in fibrate metabolism studies.

FeatureHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes
Enzyme Content Enriched in CYP450 and UGTs. Lacks cytosolic esterases. Contains full machinery : CYPs, UGTs, Cytosolic Esterases, and Transporters.
Cofactors Requires NADPH (Phase I) and UDPGA (Phase II).Endogenous cofactors present (self-sufficient).
Suitability for Ciprofibrate Moderate. Good for identifying glucuronidation kinetics (

) if UDPGA is added.
High. accurately predicts in vivo hepatic clearance and biliary excretion.
Suitability for Precursors Low/Poor. Microsomes often underestimate clearance because they lack the specific esterases required to hydrolyze the prodrug.Essential. The only system that accurately models the rapid hydrolysis (activation) of the ester precursor.
Comparative Performance Data (Representative)

The following table summarizes typical intrinsic clearance data patterns observed when comparing Ciprofibrate to a standard ester precursor (Fenofibrate) in different systems.

CompoundSystem

(Half-Life)

(

L/min/mg)
Interpretation
Ciprofibrate HLM (+NADPH)> 240 min< 5.0High metabolic stability (Phase I resistant).
Ciprofibrate Hepatocytes> 120 minLowSlowly metabolized via Glucuronidation.
Ester Precursor HLM (+NADPH)~ 45-60 min15 - 25False Low. Underestimates clearance due to lack of esterases.
Ester Precursor Hepatocytes< 10 min> 100True High. Rapid hydrolysis to active acid.

Detailed Experimental Protocols

Protocol A: Hepatocyte Stability Assay (Recommended for Precursors)

Objective: To determine the intrinsic clearance of ester precursors and the formation rate of the active acid.

  • Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in thawing medium. Centrifuge at 100 x g for 10 min. Resuspend in incubation medium (William’s E Medium) to

    
     cells/mL.
    
    • Quality Control: Ensure viability >75% using Trypan Blue exclusion.

  • Acclimatization: Pre-incubate cell suspension for 15 minutes at 37°C in a shaking water bath (mild agitation).

  • Initiation: Add the test compound (Ciprofibrate or Ester Precursor) at a final concentration of 1

    
    M (keeps substrate below 
    
    
    
    for linear kinetics). Final cell density:
    
    
    cells/mL.
    • Solvent Control: DMSO concentration must be < 0.1%.

  • Sampling: Remove aliquots (50

    
    L) at time points: 0, 5, 15, 30, 60, 90, and 120 minutes.
    
    • Note: For ester precursors, include early time points (2, 5 min) due to rapid hydrolysis.

  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (3000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring both the parent ester and the active acid .

Protocol B: Microsomal Glucuronidation Assay (Specific for Ciprofibrate)

Objective: To isolate the Phase II glucuronidation kinetics of the active acid.

  • Preparation: Prepare a reaction mixture containing Human Liver Microsomes (0.5 mg protein/mL) in 50 mM Tris-HCl buffer (pH 7.4) and 5 mM MgCl

    
    .
    
  • Permeabilization: Add Alamethicin (25

    
    g/mg protein) and incubate on ice for 15 minutes.
    
    • Why? This forms pores in the microsomal membrane, allowing the bulky UDPGA cofactor to access the UGT active sites inside the lumen.

  • Substrate Addition: Add Ciprofibrate (range 1 – 500

    
    M for kinetic determination).
    
  • Initiation: Start reaction by adding UDP-glucuronic acid (UDPGA) to a final concentration of 2-5 mM.

    • Control: Run a parallel incubation without UDPGA to confirm no non-specific loss.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Quenching & Analysis: Quench with cold methanol/acetonitrile. Quantify Ciprofibrate-glucuronide formation.

Decision Workflow for Assay Selection

Use this logic flow to determine the correct experimental setup for your specific fibrate molecule.

AssayWorkflow Start Start: Select Compound IsEster Is the molecule an Ester? Start->IsEster HepAssay Hepatocyte Suspension Assay (Captures Hydrolysis) IsEster->HepAssay Yes UGT_Check Target: Phase II Kinetics? IsEster->UGT_Check No YesEster Yes (Precursor) Measure1 Measure: Disappearance of Ester + Appearance of Acid HepAssay->Measure1 NoEster No (Active Acid) HLM_UGT HLM + UDPGA + Alamethicin UGT_Check->HLM_UGT Yes (Kinetics) Hep_Clear Hepatocytes (Long Incubation) UGT_Check->Hep_Clear No (General Clearance)

Figure 2: Decision tree for selecting the appropriate in vitro system based on chemical structure (Ester vs. Acid) and study goal.

References

  • Bronfman, M., et al. (1992). "Mechanisms of action of fibrates on lipid metabolism." The Lancet.

  • Prueksaritanont, T., et al. (2002). "Effects of fibrates on metabolism of statins in human hepatocytes." Drug Metabolism and Disposition.

  • U.S. Food and Drug Administration (FDA). (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry."

  • Hewitt, N.J., et al. (2007). "Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins." Acta Pharmaceutica Sinica B.

  • European Medicines Agency (EMA). (2011). "Assessment report for fenofibrate, bezafibrate, ciprofibrate and gemfibrozil."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.